Product packaging for 2,6-Diphenyl-4-iodopyridine(Cat. No.:)

2,6-Diphenyl-4-iodopyridine

Cat. No.: B12274344
M. Wt: 357.19 g/mol
InChI Key: PFRAFBHBJNOQGC-UHFFFAOYSA-N
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Description

The Pyridine (B92270) Heterocycle as a Foundation in Organic Chemistry and Materials Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in both organic chemistry and materials science. numberanalytics.comslideshare.netbyjus.com Structurally analogous to benzene (B151609), with a CH group replaced by a nitrogen atom, pyridine's unique electronic properties and reactivity make it a cornerstone for a vast array of applications. byjus.comlifechempharma.com Its aromaticity, conferred by six delocalized π-electrons, provides it with significant stability. numberanalytics.comlibretexts.org However, the presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient compared to benzene, influencing its chemical behavior. numberanalytics.com

This electron-deficient nature, coupled with the presence of a basic nitrogen atom (pKa of the conjugate acid is ~5.25), allows pyridine and its derivatives to participate in a wide range of chemical transformations and interactions. numberanalytics.com They are prevalent in pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net The pyridine scaffold's ability to act as a ligand in coordination chemistry further broadens its utility in catalysis and materials science. lifechempharma.comresearchgate.net

Strategic Importance of Halogenated Pyridines as Synthetic Building Blocks

The introduction of halogen atoms onto the pyridine ring dramatically enhances its synthetic utility, transforming it into a versatile building block. nih.gov Halogenated pyridines are crucial intermediates in the synthesis of more complex molecules, primarily due to the halogen's ability to act as a leaving group in various cross-coupling and substitution reactions. nih.govchemrxiv.org The carbon-halogen bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic strategy. nih.gov

Among the halogens, iodine is particularly valued. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodo-substituted pyridines highly reactive substrates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. guidechem.comambeed.com This high reactivity allows for the introduction of a wide variety of substituents (alkyl, aryl, etc.) at specific positions on the pyridine ring under relatively mild conditions. guidechem.com This strategic functionalization is essential for creating libraries of compounds for drug discovery and for tailoring the electronic and physical properties of materials. nih.govchemrxiv.org

Rationale for Dedicated Research on 2,6-Diphenyl-4-iodopyridine: A Bridging Scaffold for Advanced Chemical Entities

The specific structure of this compound makes it a particularly valuable and well-designed building block for advanced chemical synthesis. The rationale for its dedicated study lies in the synergistic combination of its constituent parts:

The 2,6-Diphenylpyridine (B1197909) Core: The two phenyl groups at the 2 and 6 positions provide steric bulk and introduce significant π-system conjugation. This rigid, well-defined three-dimensional structure makes it an excellent scaffold, or central framework, upon which more complex molecular architectures can be built. nih.gov This core structure is found in ligands for catalysis and in molecules with specific optical and electronic properties. chemicalbook.com

The 4-Iodo Substituent: The iodine atom at the 4-position is the key reactive site. evitachem.com Its position is remote from the sterically demanding phenyl groups, which can enhance its accessibility for chemical reactions. As a highly effective leaving group in cross-coupling reactions, it allows for the precise and efficient introduction of a third, different functional group, leading to the creation of complex, non-symmetrical 2,4,6-trisubstituted pyridines. evitachem.comnih.gov

This molecular design allows this compound to serve as a "bridging scaffold," connecting different molecular fragments to generate novel and complex chemical entities with potential applications in medicinal chemistry and materials science. evitachem.com

Delimitation of Research Scope: Focus on Fundamental Chemical Principles and Advanced Applications

This article will strictly focus on the fundamental chemical properties, synthesis, and research applications of this compound. The discussion will be confined to its role as a synthetic intermediate and a scaffold for constructing larger, more complex molecules. The content will explore its chemical reactivity and its utility in fields such as organic synthesis and materials science. Information regarding dosage, administration, or specific safety and adverse effect profiles will be excluded to maintain a clear focus on the chemical and materials science aspects of the compound.

Overview of Major Research Trajectories for this compound

Research involving this compound is primarily centered on leveraging its unique structure for the synthesis of novel compounds. The major research trajectories include:

Organic Synthesis: The compound is extensively used as an intermediate. evitachem.com Its primary application is in palladium-catalyzed cross-coupling reactions to create complex, multi-substituted pyridine derivatives. evitachem.com The high reactivity of the C-I bond allows for the attachment of various functional groups, making it a key component in the strategic synthesis of targeted organic molecules.

Materials Science: The rigid, aromatic nature of the 2,6-diphenylpyridine core makes it an attractive component for advanced materials. evitachem.com Research explores its incorporation into polymers, sensors, or catalysts where its electronic and structural properties can be exploited. evitachem.com

Medicinal Chemistry: The 2,6-diphenylpyridine scaffold serves as a foundational structure for the development of new pharmaceutical agents. evitachem.com By using the iodo-group as a handle for chemical modification, researchers can synthesize a variety of derivatives and screen them for biological activity against different targets, including cancer cell lines. nih.govevitachem.com

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₇H₁₂IN
Molecular Weight 357.19 g/mol
Appearance Solid
CAS Number 1187846-73-6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12IN B12274344 2,6-Diphenyl-4-iodopyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12IN

Molecular Weight

357.19 g/mol

IUPAC Name

4-iodo-2,6-diphenylpyridine

InChI

InChI=1S/C17H12IN/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H

InChI Key

PFRAFBHBJNOQGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)I

Origin of Product

United States

Synthetic Methodologies for 2,6 Diphenyl 4 Iodopyridine

Retrosynthetic Analysis of 2,6-Diphenyl-4-iodopyridine

Retrosynthetic analysis is a problem-solving technique for designing a synthetic pathway by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For this compound, the analysis reveals several logical disconnections. The carbon-iodine bond is a primary disconnection point, suggesting a late-stage iodination of a 2,6-diphenylpyridine (B1197909) precursor. The carbon-phenyl bonds can be disconnected to reveal a pyridine (B92270) core and phenyl-group donors, pointing towards cross-coupling reactions. Alternatively, the entire pyridine ring can be retrosynthetically cleaved, leading back to acyclic precursors suitable for a condensation reaction like the Hantzsch synthesis.

Classical and Established Synthetic Routes to this compound

The synthesis of this compound can be approached through various established methods, primarily involving the formation of the pyridine ring followed by functionalization, or the construction of the substituted ring in a single convergent process.

Pyridine Ring Formation Strategies: Hantzsch-Type Condensations and Modified Approaches

The Hantzsch pyridine synthesis, a classic multi-component reaction, offers a versatile route to substituted pyridines. wikipedia.orgorganic-chemistry.org This method typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine. wikipedia.orgorganic-chemistry.org For the synthesis of a 2,6-diphenylpyridine core, benzaldehyde (B42025) would serve as the aldehyde component, and a β-ketoester bearing a phenyl group would be required.

Modern modifications of the Hantzsch synthesis have been developed to improve efficiency and expand its scope. These include the use of alternative C-4 sources for the pyridine ring and the development of one-pot procedures that combine the condensation and aromatization steps. For instance, some methods utilize rongalite as a C1 unit for the pyridine ring assembly. mdpi.com

Directed Iodination at the C4 Position of Pyridine Derivatives

Once the 2,6-diphenylpyridine scaffold is in hand, the introduction of an iodine atom at the C4 position is a key transformation. Direct iodination of 2,6-diphenylpyridine can be achieved using molecular iodine in the presence of an oxidizing agent. evitachem.com Another approach involves the use of N-iodosuccinimide (NIS) as an electrophilic iodine source.

Directed ortho-metalation is a powerful strategy for regioselective functionalization. In a related synthesis of 2,6-difluoro-4-iodopyridine, a "halogen dance" reaction has been employed, where a bromo-substituted pyridine undergoes metalation and subsequent reaction with iodine to install the iodo group at a different position. researchgate.net A similar strategy could potentially be adapted for the 2,6-diphenylpyridine system. Furthermore, nickel-catalyzed C-H iodination with molecular iodine, often facilitated by a directing group, presents a modern and efficient method for introducing iodine onto aromatic rings. rsc.orgsemanticscholar.org

Introduction of Phenyl Substituents via Pre-cyclization or Post-cyclization Methods

The two phenyl groups at the C2 and C6 positions can be introduced either before or after the formation of the pyridine ring.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are well-suited for the arylation of pyridine rings. The Suzuki-Miyaura coupling, which utilizes an arylboronic acid and a halide under palladium catalysis, is a prominent example. evitachem.com For instance, a dihalopyridine, such as 2,6-dichloro- or 2,6-dibromopyridine, can be reacted with phenylboronic acid to install the two phenyl groups. The differing reactivity of various halogens (e.g., iodine vs. chlorine) can allow for sequential, regioselective cross-couplings. acs.orgthieme-connect.comnih.gov A transient activator strategy has also been developed for the direct diarylation of pyridines at the 2- and 6-positions. researchgate.net

Table 1: Examples of Cross-Coupling Reactions for Pyridine Arylation

Catalyst SystemReactantsProductReference(s)
Pd(OAc)₂ / BINAP2-Chloro-3-iodopyridine, Aniline2-Anilino-3-iodopyridine thieme-connect.com
Pd(PPh₃)₄6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, Phenylboronic acid6-Chloro-1-methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine acs.org
Pd/CuPyridine, Aryltrifluoroborate2,6-Diarylpyridine researchgate.net

This table provides illustrative examples of cross-coupling reactions used to form C-N and C-C bonds on pyridine-based scaffolds.

An alternative strategy involves the addition of organometallic reagents, such as Grignard or organolithium reagents, to an activated pyridine species. nih.govacs.orgdiva-portal.org The pyridine ring can be activated towards nucleophilic attack by forming an N-oxide or a pyridinium (B92312) salt. The addition of a phenyl-organometallic reagent would lead to a dihydropyridine intermediate, which can then be oxidized to the corresponding 2,6-diphenylpyridine. This approach allows for the construction of the C-C bonds prior to the final aromatization step.

Optimization of Reaction Parameters and Yields in this compound Synthesis

The efficient synthesis of this compound hinges on the careful optimization of several key reaction parameters. These include the choice of catalyst, solvent, and temperature, as well as the methods for isolating and purifying the final product.

Evaluation of Catalyst Systems and Ligand Effects

The synthesis of this compound and related multi-arylpyridine structures often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. evitachem.com The selection of the palladium catalyst and associated ligands is crucial for achieving high yields and purity.

Commonly used catalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). rsc.org The choice of ligand can significantly influence the catalytic activity. For instance, in the synthesis of 2,4,6-trisubstituted pyridines, the use of a bulky phosphine (B1218219) ligand like P(o-tol)₃ with a palladium catalyst led to selective arylation at the 3 and 5 positions. researchgate.net In some cases, ligand-free conditions have been developed, offering a simpler and more cost-effective approach. rsc.org

The catalyst loading is another critical parameter to optimize. While a higher catalyst concentration can increase the reaction rate, it also adds to the cost and can complicate purification. Studies on related Suzuki reactions have shown that a catalyst loading of 1.5 mol% of Pd(OAc)₂ can be optimal, with lower loadings resulting in a significant decrease in yield. rsc.org

Below is a table summarizing catalyst systems used in the synthesis of related aryl-pyridines:

Catalyst SystemLigandBaseReactionReference
Pd(OAc)₂NoneK₂CO₃Suzuki Coupling rsc.org
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃Suzuki Coupling
Pd(OAc)₂ / P(o-tol)₃Tri(o-tolyl)phosphineK₃PO₄Arylation researchgate.net
Pd(dppf)Cl₂·CH₂Cl₂dppfK₃PO₄Arylation researchgate.net

Solvent Selection and Temperature Control for Reaction Efficiency

The choice of solvent and the control of reaction temperature are paramount for maximizing the efficiency of this compound synthesis. The solvent must be capable of dissolving the reactants and the catalyst system while being compatible with the reaction conditions. Mixtures of solvents, such as toluene, ethanol (B145695), and water, are frequently used in Suzuki-Miyaura cross-coupling reactions. Aqueous ethanol has been shown to be an effective and more environmentally friendly solvent system for some palladium-catalyzed Suzuki reactions. rsc.org

Temperature control is critical for balancing the reaction rate with the prevention of side reactions and decomposition. For many palladium-catalyzed cross-coupling reactions, temperatures in the range of 80–100°C are typical. However, optimizing the temperature is crucial; for example, in a related Suzuki coupling, the reaction performed at 50°C gave a significantly lower yield (35%), and the reaction was very slow at room temperature. rsc.org

The following table illustrates the effect of solvent and temperature on the yield of a related Suzuki cross-coupling reaction:

SolventTemperature (°C)Yield (%)Reference
Aqueous Ethanol80High rsc.org
Aqueous Ethanol5035 rsc.org
Aqueous EthanolRoom TemperatureSluggish Reaction rsc.org
Toluene/Ethanol/Water80-100Good

Strategies for Isolation and High-Purity Purification

After the synthesis is complete, the isolation and purification of this compound are essential to obtain a product of high purity. Common techniques include filtration to remove solid catalysts or byproducts, followed by extraction to separate the product from the reaction mixture. google.com

For high-purity purification, column chromatography is a widely used and effective method. In this technique, a solvent system (eluent) is chosen to separate the desired compound from impurities based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. Recrystallization is another powerful purification technique that can be employed to obtain highly pure crystalline solids. The choice of solvent for recrystallization is critical and is determined by the solubility characteristics of the product.

The purity of the final product is often confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Novel and Sustainable Approaches for this compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies in organic chemistry. This trend extends to the synthesis of this compound and related compounds, with a focus on flow chemistry, photoredox catalysis, and electrosynthesis.

Flow Chemistry and Microreactor Technologies for Enhanced Control

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of this compound. nih.govsci-hub.se Microreactors, with their high surface-area-to-volume ratio, provide excellent heat and mass transfer, allowing for precise control over reaction parameters such as temperature and residence time. mdpi.combeilstein-journals.org This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. nih.govbeilstein-journals.org

The use of flow chemistry can also facilitate the automation of synthetic processes and the integration of multiple reaction and purification steps into a single, continuous operation. sci-hub.se This "telescoped" approach can significantly reduce reaction times and manual labor. sci-hub.se

Key Advantages of Flow Chemistry in Synthesis:

Enhanced Safety: Minimizes the volume of hazardous materials at any given time. nih.gov

Precise Control: Superior control over temperature, pressure, and mixing. mdpi.com

Improved Yield and Purity: Can lead to cleaner reactions with fewer byproducts. nih.gov

Scalability: Easier to scale up production compared to batch processes.

Automation: Allows for automated and continuous production. sci-hub.se

Photoredox Catalysis and Electrosynthesis in C-I Bond Formation

Photoredox catalysis and electrosynthesis have emerged as powerful and sustainable tools for forming carbon-iodine (C-I) bonds, a key step that could be applied to the synthesis of this compound. These methods often operate under mild conditions and can offer unique reactivity compared to traditional thermal methods. nih.gov

Photoredox Catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating reactive radical intermediates that can participate in bond formation. nih.gov For the formation of a C-I bond on a pyridine ring, a suitable photocatalyst, upon irradiation with light, could facilitate the reaction between a pyridine derivative and an iodine source. This approach has been explored for C-¹⁸F bond formation, demonstrating its potential for halogenation reactions. frontiersin.org

Electrosynthesis employs an electric current to drive chemical reactions. By controlling the electrode potential, specific oxidation or reduction events can be triggered, leading to the formation of desired bonds. nih.gov Electrosynthesis can be a green alternative to using chemical oxidants or reductants, as it only requires electricity. This method has been applied to the synthesis of various organic compounds and shows promise for the iodination of aromatic systems. nih.gov

Both photoredox catalysis and electrosynthesis represent cutting-edge strategies that could lead to more efficient and environmentally friendly routes for the synthesis of this compound. nih.gov

Mechanochemical Synthesis of this compound

While specific research detailing the mechanochemical synthesis of this compound is not extensively documented in publicly available literature, the principles of mechanochemistry have been successfully applied to the synthesis of various substituted pyridines and other nitrogen-containing heterocycles. mdpi.comnih.govresearchgate.nettandfonline.comrroij.com These methods, often employing high-speed ball milling, offer significant advantages such as reduced solvent usage, shorter reaction times, and often milder reaction conditions compared to conventional solution-phase synthesis. nih.govbeilstein-journals.org

A plausible mechanochemical approach for the synthesis of this compound could be adapted from established protocols for related compounds. One potential pathway involves the solid-state reaction of a suitable precursor, such as 2,6-diphenylpyridine, with an iodinating agent under mechanical stress. The reaction could be performed in a ball mill, where the kinetic energy from the grinding media facilitates the chemical transformation.

The reaction could potentially proceed via a one-pot, multi-component approach, a strategy that has proven effective in the mechanochemical synthesis of other complex heterocyclic systems. core.ac.ukorganic-chemistry.orgmdpi.com For instance, a reaction involving a diketone, an ammonia source, and an appropriate alkyne under ball milling conditions could theoretically construct the substituted pyridine ring. core.ac.ukorganic-chemistry.org

Key parameters that would require optimization for such a synthesis include the choice of grinding jars and balls (e.g., stainless steel, zirconia), the milling frequency and time, and the use of any liquid-assisted grinding (LAG) agents. tandfonline.com The efficiency and yield of the mechanochemical synthesis would be highly dependent on these conditions.

Table 1: Plausible Mechanochemical Synthesis Parameters for this compound (Hypothetical)

ParameterDescriptionPotential Values/Conditions
Starting Materials Precursors for the pyridine ring and iodine source.2,6-diphenylpyridine and N-iodosuccinimide (NIS) or I₂.
Grinding Media Material and size of milling balls and jars.Stainless steel or zirconium oxide balls (e.g., 10 mm diameter).
Milling Frequency Rotational speed of the mill.20-30 Hz.
Reaction Time Duration of the milling process.30-90 minutes. nih.gov
Temperature Controlled temperature of the reaction vessel.Ambient temperature or slightly elevated.
Additives Catalysts or grinding assistants.Lewis acids or a small amount of a liquid additive (LAG).

It is important to note that the data presented in Table 1 is hypothetical and based on analogous transformations. Experimental validation would be necessary to determine the optimal conditions for the mechanochemical synthesis of this compound.

Considerations for Scalable Synthesis of this compound

The scalable synthesis of this compound presents several challenges and considerations that are crucial for transitioning from laboratory-scale preparation to industrial production. While specific literature on the large-scale synthesis of this exact compound is limited, general principles for the process development of substituted pyridines and related iodo-heterocycles can be applied. acs.orgcaltech.eduacs.orggoogle.com

A key consideration is the selection of a synthetic route that is not only efficient in terms of yield but also economically viable and safe to operate on a larger scale. google.com For instance, a one-pot synthesis would be preferable to a multi-step process to minimize operational complexity and waste generation. core.ac.ukorganic-chemistry.org

The purification of the final product is another critical aspect of scalable synthesis. Crystallization is often the preferred method for large-scale purification as it can be more cost-effective and environmentally friendly than chromatographic techniques. google.com The choice of solvent for recrystallization would need to be carefully selected to ensure high recovery of the pure product.

Process optimization would involve a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize the formation of impurities. The use of robust and readily available starting materials would also be a critical factor in ensuring the economic feasibility of the synthesis. acs.org

Furthermore, the safety aspects of the chemical process must be thoroughly evaluated. This includes understanding the thermal stability of intermediates and the final product, as well as the potential hazards associated with the reagents and solvents used. acs.org

Table 2: Key Considerations for Scalable Synthesis of this compound

ConsiderationKey AspectsPotential Challenges and Solutions
Synthetic Route Selection Efficiency, cost-effectiveness, and safety of the chemical transformation.A convergent synthesis strategy might be more efficient. Avoiding hazardous reagents like n-butyllithium is crucial for safety and ease of handling on a large scale. google.com
Starting Material Sourcing Availability, purity, and cost of precursors.Sourcing from reliable suppliers with consistent quality is essential. In-house synthesis of key intermediates could be considered for cost control.
Reaction Conditions Temperature, pressure, concentration, and catalyst loading.Optimization studies (e.g., Design of Experiments) to find the optimal balance between reaction rate, yield, and impurity formation.
Purification Method Isolation and purification of the final product.Development of a robust crystallization process to avoid costly chromatography. Use of anti-solvents could improve recovery.
Process Safety Hazard assessment of reagents, intermediates, and the final product.Thorough risk assessment, including thermal hazard evaluation (e.g., using Differential Scanning Calorimetry). Implementation of appropriate safety measures. acs.org
Waste Management Minimization and disposal of waste streams.Selection of a synthetic route with high atom economy. Recycling of solvents and catalysts where feasible.

The successful scale-up of this compound synthesis would require a multidisciplinary approach, integrating expertise in synthetic chemistry, chemical engineering, and process safety.

Structural Elucidation and Conformational Analysis of 2,6 Diphenyl 4 Iodopyridine

Advanced Spectroscopic Techniques for Definitive Structural Proof of 2,6-Diphenyl-4-iodopyridine

Modern analytical chemistry provides a powerful toolkit for molecular structure elucidation. For a compound such as this compound, techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (FT-IR and Raman) are indispensable. These methods move beyond simple identification to provide detailed information about the electronic and steric environment of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR can map out the carbon and proton framework of a molecule, providing clear evidence of connectivity and stereochemistry.

Multi-nuclear NMR experiments provide a comprehensive picture of the molecular skeleton.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) and phenyl rings. The two protons on the pyridine ring (at the C3 and C5 positions) are chemically equivalent due to the molecule's C₂ symmetry and should appear as a single sharp singlet in the aromatic region. The protons of the two equivalent phenyl groups would produce a set of multiplets. Based on data from the parent compound, 2,6-diphenylpyridine (B1197909) chemicalbook.com, the ortho-, meta-, and para-protons of the phenyl groups are expected in distinct, though potentially overlapping, regions. The introduction of the iodine atom at the 4-position of the pyridine ring would cause a downfield shift for the adjacent C3 and C5 protons compared to the unsubstituted analog.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, six distinct signals are anticipated: three for the pyridine ring and three for the phenyl rings (plus the ipso-carbon). The carbon atom bonded to the iodine (C4) is expected to show a signal at a significantly upfield (lower ppm) chemical shift due to the "heavy atom effect" of iodine. The C2 and C6 carbons of the pyridine ring, being equivalent, will produce a single signal, as will the C3 and C5 carbons. The signals for the phenyl carbons can be assigned based on their intensity and comparison with known data for substituted benzenes. chemicalbook.com

¹⁵N NMR Spectroscopy: ¹⁵N NMR is a less common but highly informative technique that directly probes the nitrogen atom of the pyridine ring. The chemical shift of the nitrogen is very sensitive to its electronic environment. scispace.com For pyridine itself, the ¹⁵N chemical shift is around -68 ppm (relative to CH₃NO₂). organicchemistrydata.org In this compound, the electronic effects of the phenyl groups and the iodine atom would influence this shift. While specific data for this compound is not readily available, the chemical shift is expected to be in the typical range for substituted pyridines, providing direct evidence for the nitrogen-containing heterocycle. huji.ac.il Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, these experiments are significantly less sensitive than ¹H or ¹³C NMR.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established substituent effects and data from analogous compounds.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine C3-H, C5-H ~7.9 - 8.2 ~118 - 122
Pyridine C4-I - ~95 - 105
Pyridine C2, C6 - ~157 - 160
Phenyl C2'-H, C6'-H ~8.1 - 8.3 ~127 - 129
Phenyl C3'-H, C5'-H ~7.4 - 7.6 ~129 - 131
Phenyl C4'-H ~7.4 - 7.6 ~128 - 130
Phenyl C1' (ipso) - ~138 - 140

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. harvard.edulibretexts.orgyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, this would be most useful for confirming the connectivity within the phenyl rings, showing cross-peaks between the ortho-, meta-, and para-protons. No cross-peaks would be expected for the isolated singlet of the pyridine protons (H3/H5). nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): These experiments correlate proton signals with the carbon signals to which they are directly attached. An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the assignment of the C3/C5 pyridine carbons with their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. columbia.eduelsevierpure.com This is key for conformational analysis. In this compound, NOESY would be expected to show cross-peaks between the ortho-protons (H2'/H6') of the phenyl rings and the adjacent protons (H3/H5) on the pyridine ring. The intensity of these NOE signals can give qualitative or even quantitative information about the average distance between these protons, which is directly related to the dihedral angle (twist) between the planes of the pyridine and phenyl rings. soton.ac.uk

The two phenyl groups in this compound are not fixed in a single orientation but can rotate around the C-C single bonds connecting them to the pyridine ring. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, averaged signals.

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures. By lowering the temperature, the rotation of the phenyl groups can be slowed down. If the rotation becomes slow enough on the NMR timescale, separate signals may be observed for the two faces of the phenyl rings (i.e., the ortho-protons H2' and H6' would become non-equivalent). By analyzing the changes in the line shape of the signals as a function of temperature, it is possible to calculate the activation energy (rotational energy barrier) for this conformational exchange process. Such studies would provide valuable data on the steric hindrance around the pyridine core.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the molecular formula. evitachem.com For this compound (C₁₇H₁₂IN), the exact mass of the molecular ion [M]⁺ can be calculated and compared to the experimental value, providing definitive proof of the elemental composition.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₇H₁₂IN
Calculated Exact Mass [M] 357.0015 u
Calculated Exact Mass [M+H]⁺ 358.0093 u

In addition to the molecular ion, mass spectrometry also provides information about the molecule's fragmentation patterns upon ionization. These pathways give clues about the strength of different bonds and the stability of the resulting fragments. For this compound, characteristic fragmentation pathways would include:

Loss of an Iodine Radical: The C-I bond is relatively weak and its cleavage would be a primary fragmentation step, leading to a prominent peak corresponding to the [M-I]⁺ ion (2,6-diphenylpyridyl cation). docbrown.info

Fragmentation of the Pyridine Ring: Subsequent fragmentation could involve the breakdown of the heterocyclic ring system.

Loss of Phenyl Groups: Cleavage of the phenyl substituents is also a possible fragmentation route.

Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. mdpi.com

Vibrational Spectroscopy (FT-IR and Raman) for Fingerprint Analysis and Functional Group Identification in Context

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. rsc.orgcdnsciencepub.com The resulting spectrum is a unique "fingerprint" for the compound, with specific peaks corresponding to the stretching and bending of different bonds and functional groups. core.ac.uknist.gov These two techniques are complementary; some vibrations that are strong in IR may be weak in Raman, and vice versa. acs.orgnih.gov

For this compound, the key vibrational modes would be:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, corresponding to the C-H bonds on both the phenyl and pyridine rings.

Aromatic C=C and C=N Stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region are characteristic of the skeletal vibrations of the aromatic rings. d-nb.info

C-I Stretching: The carbon-iodine bond stretch is expected to appear as a low-frequency vibration, typically in the range of 480-610 cm⁻¹, providing direct evidence for the presence of the iodo-substituent. nih.govnih.gov

Ring Breathing Modes: These are collective vibrations of the entire ring systems and often give rise to strong, sharp signals in the Raman spectrum.

Out-of-Plane C-H Bending: Strong bands in the FT-IR spectrum between 650 and 900 cm⁻¹ are characteristic of the substitution pattern on the aromatic rings.

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound Frequencies are typical ranges for the specified functional groups and are based on data from analogous structures.

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique (Typical)
Aromatic C-H Stretch 3020 - 3100 FT-IR, Raman
Aromatic C=C/C=N Stretch 1400 - 1650 FT-IR, Raman
Phenyl Ring Breathing 990 - 1010 Raman (Strong)
Pyridine Ring Breathing 980 - 1050 Raman (Strong)
C-H Out-of-Plane Bending 690 - 900 FT-IR (Strong)
C-I Stretch 480 - 610 FT-IR, Raman (Weak)

X-ray Crystallographic Analysis of this compound

Single Crystal X-ray Diffraction for Absolute Structure Determination

Although a dedicated crystallographic study for this compound has not been identified in the searched literature, the structure can be inferred with high confidence from the known crystal structure of its parent compound, 2,6-diphenylpyridine. psu.edu The addition of an iodine atom at the 4-position of the pyridine ring is expected to have a minimal effect on the core geometry of the 2,6-diphenylpyridine framework. The structure of 2,6-diphenylpyridine has been determined by single-crystal X-ray diffraction, providing a reliable foundation for understanding the structural parameters of its 4-iodo derivative. psu.edu

Molecular Conformation in the Solid State: Dihedral Angles, Bond Distances, and Steric Interactions

The molecular conformation of this compound in the solid state is largely dictated by the spatial arrangement of its phenyl and pyridine rings. The dihedral angles between the central pyridine ring and the two flanking phenyl rings are of particular importance.

In the case of 2,6-diphenylpyridine, the dihedral angles between the pyridine ring and the phenyl rings are reported to be 29.68 (18)° and 26.58 (17)°. psu.edu These non-planar arrangements are a consequence of steric hindrance between the ortho-hydrogens of the phenyl groups and the pyridine ring. It is anticipated that this compound would adopt a similar twisted conformation. Theoretical studies on related 3,5-dimethyl-2,6-diphenylpyridine derivatives also show significant twisting of the phenyl rings relative to the pyridine core, with calculated dihedral angles around 43-47°. niscpr.res.in

The bond distances within the pyridine and phenyl rings are expected to be typical for aromatic systems. The C-I bond length in 4-iodopyridine (B57791) derivatives is a key parameter. In related structures, C-I bond lengths are well-characterized. For instance, in complexes of 4-iodopyridine, the C-I bond length provides a reference point for what can be expected in this compound.

Structural Parameter Expected Value/Range Basis of Estimation
Dihedral Angle (Pyridine-Phenyl 1)~27-30°Based on the crystal structure of 2,6-diphenylpyridine. psu.edu
Dihedral Angle (Pyridine-Phenyl 2)~27-30°Based on the crystal structure of 2,6-diphenylpyridine. psu.edu
C-I Bond Length~2.10 ÅTypical C(sp²)-I bond length in iodo-aromatic compounds.

This table presents estimated values based on data from closely related compounds due to the absence of a specific crystal structure for this compound.

Intermolecular Interactions and Crystal Packing Motifs: Halogen Bonding, Pi-Stacking, and C-H...X Interactions

The iodine atom in this compound introduces the possibility of specific intermolecular interactions, most notably halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). rsc.org In the solid state, the iodine atom can form halogen bonds with electron-donating atoms such as nitrogen or oxygen from neighboring molecules.

Studies on co-crystals of 4-iodopyridine with nitro-substituted benzoic acids have demonstrated the presence of strong C-I···O interactions, which play a crucial role in the crystal packing. rsc.org It is therefore highly probable that in the crystalline form of this compound, the iodine atom would engage in halogen bonding, likely with the nitrogen atom of an adjacent pyridine ring (C-I···N) or potentially with the π-system of a phenyl ring.

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. While no specific studies on the polymorphism of this compound have been found, the potential for different packing arrangements due to the interplay of halogen bonding, π-stacking, and other weak intermolecular forces suggests that polymorphism could be possible.

Co-crystallization studies involving 4-iodopyridine have shown its propensity to form well-defined crystalline structures with other molecules through specific intermolecular interactions like halogen bonding. rsc.org This suggests that this compound would also be a good candidate for forming co-crystals with various molecular partners, allowing for the engineering of new solid-state materials with tailored properties.

Conformational Dynamics and Energy Landscapes of this compound

Rotational Barriers of Phenyl Substituents Relative to the Pyridine Ring

The rotation of the two phenyl substituents relative to the central pyridine ring is a key aspect of the conformational dynamics of this compound. The energy barrier for this rotation determines the flexibility of the molecule and the number of accessible conformations at a given temperature.

While direct experimental or computational data on the rotational barriers of this compound is not available in the searched literature, studies on similar 2,6-diphenylpyridine systems can provide valuable estimates. The steric hindrance between the ortho-hydrogens of the phenyl groups and the pyridine ring is the primary contributor to the rotational barrier. The presence of the iodine atom at the 4-position is not expected to significantly alter this barrier.

Reactivity and Mechanistic Studies of 2,6 Diphenyl 4 Iodopyridine

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the C4-I Bond

The iodine atom at the C4 position of 2,6-diphenyl-4-iodopyridine is a versatile leaving group for numerous palladium-catalyzed cross-coupling reactions. These reactions generally proceed via a catalytic cycle involving oxidative addition of the C-I bond to a low-valent metal center (typically Pd(0)), followed by transmetalation with a coupling partner, and concluding with reductive elimination to form the desired product and regenerate the catalyst.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C4 position.

Scope and Substrate Compatibility: The reaction is known for its broad substrate scope and excellent functional group tolerance. A variety of boronic acids and boronate esters can be coupled with the iodopyridine core. The reaction is generally compatible with esters, ketones, amides, and other functional groups on the coupling partner.

Catalysts: Palladium complexes are the catalysts of choice. Common catalyst systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with phosphine (B1218219) ligands. The choice of ligand is crucial for an efficient reaction; bulky, electron-rich phosphines such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or more specialized biaryl phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Illustrative Data for Suzuki-Miyaura Coupling of Aryl Iodides: Please note: The following table is an illustrative example based on typical conditions for Suzuki-Miyaura couplings of aryl iodides. Specific experimental data for this compound was not available in the searched literature.

Coupling Partner (Ar-B(OH)₂)Catalyst/LigandBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O>90
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosCs₂CO₃Dioxane>95
Thiophen-2-ylboronic acidPdCl₂(dppf)Na₂CO₃DME/H₂O~85-95

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. This reaction is highly valuable for introducing alkynyl moieties onto the 2,6-diphenylpyridine (B1197909) scaffold.

Mechanism and Catalysts: The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and requires a copper(I) co-catalyst, commonly copper(I) iodide (CuI). The process involves a palladium cycle and a copper cycle. The base, usually an amine like triethylamine (TEA) or diisopropylamine (DIPA), plays a dual role by deprotonating the terminal alkyne and serving as the solvent.

Scope: A wide array of terminal alkynes, including those bearing aryl, alkyl, and silyl (B83357) groups, can be successfully coupled with this compound under Sonogashira conditions. The mild reaction conditions allow for the presence of various functional groups.

The Heck reaction, or Mizoroki-Heck reaction, is a key method for forming a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This allows for the introduction of vinyl groups at the C4 position of the pyridine (B92270) ring.

Catalysts and Conditions: The reaction is catalyzed by palladium sources like Pd(OAc)₂ or PdCl₂. The choice of ligand can influence the reaction's efficiency and selectivity. Common bases include triethylamine (NEt₃) or potassium carbonate (K₂CO₃). The reaction mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the olefinated product.

Substrate Compatibility: A variety of alkenes, including acrylates, styrenes, and other vinyl derivatives, can be used as coupling partners. The reaction typically exhibits a high stereoselectivity for the trans isomer of the resulting alkene.

To further broaden the range of substituents that can be introduced at the C4 position, Negishi and Kumada couplings offer powerful alternatives, particularly for incorporating alkyl groups.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. Organozinc compounds are known for their high functional group tolerance and reactivity, making them suitable for complex molecule synthesis. For this compound, coupling with an alkylzinc halide would yield the corresponding 4-alkyl-2,6-diphenylpyridine.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the coupling partner with an organic halide, typically catalyzed by nickel or palladium complexes. While Grignard reagents are highly reactive, their functional group tolerance is lower than that of organozinc or organoboron compounds. This method provides an efficient route for introducing simple alkyl or aryl groups.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is a cornerstone of modern synthetic chemistry for constructing arylamines.

Scope and Catalysts: This methodology allows for the coupling of this compound with a vast array of primary and secondary amines, including anilines, alkylamines, and various nitrogen-containing heterocycles. The catalyst system typically consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky electron-rich phosphine ligand, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig groups. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to facilitate the deprotonation of the amine.

Illustrative Data for Buchwald-Hartwig Amination of Aryl Iodides: Please note: The following table is an illustrative example based on typical conditions for Buchwald-Hartwig aminations. Specific experimental data for this compound was not available in the searched literature.

AmineCatalyst/LigandBaseSolventYield (%)
AnilinePd₂(dba)₃/XPhosNaOtBuToluene>90
MorpholinePd(OAc)₂/BINAPCs₂CO₃Dioxane~85-95
BenzylaminePdCl₂(dppf)K₃PO₄t-Butanol~80-90

Palladium-catalyzed carbonylation reactions offer a direct route to introduce carbonyl-containing functional groups, such as esters, amides, and carboxylic acids, at the C4 position of the pyridine ring.

Carbonylation: In the presence of carbon monoxide (CO) and a suitable nucleophile, this compound can be converted into various derivatives. For example, performing the reaction in an alcohol solvent (e.g., methanol) yields a methyl ester. Using an amine as the nucleophile would produce the corresponding amide. These reactions are typically catalyzed by palladium complexes with phosphine ligands.

Carboxylation: Direct carboxylation can be achieved using CO₂ as the C1 source, though this is often more challenging than using CO. Alternatively, a two-step sequence involving a different carbonylating agent or conversion via an organometallic intermediate can be employed to install a carboxylic acid group at the C4 position.

Mechanistic Insights into Oxidative Addition, Transmetalation, and Reductive Elimination

The participation of this compound in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, involves a sequence of three key elementary steps: oxidative addition, transmetalation, and reductive elimination. While specific kinetic and mechanistic studies on this compound are not extensively documented, its reactivity can be understood through the well-established mechanisms for aryl iodides and pyridine derivatives in catalysis. researchgate.netnih.gov

Oxidative Addition: This is typically the first and often rate-determining step in a catalytic cycle. It involves the insertion of a low-valent transition metal complex, commonly Pd(0) or Ni(0), into the carbon-iodine bond of this compound. wikipedia.org This process increases the metal's oxidation state and coordination number. wikipedia.org For aryl iodides, the reaction can proceed through several pathways, including a concerted mechanism, an SN2-type pathway, or radical mechanisms. nih.govlibretexts.org Given the C(sp²)–I bond, a concerted pathway involving a three-membered transition state is common for palladium complexes. nih.gov The electron-deficient nature of the pyridine ring can influence the rate of this step. The reaction results in the formation of a square planar Aryl-Pd(II)-I complex (e.g., (2,6-diphenylpyridin-4-yl)palladium(II) iodide).

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of an organic group (R) from an organometallic reagent (e.g., an organoboron or organotin compound) to the palladium(II) center, displacing the iodide ligand. rsc.org This step is crucial for forming the new carbon-carbon bond. The mechanism often requires an open coordination site on the metal and can be accelerated by the presence of a base, which facilitates the formation of a more reactive transmetalating agent. rsc.org The resulting intermediate is a diorganopalladium(II) complex, for instance, (2,6-diphenylpyridin-4-yl)(R)palladium(II).

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. The two organic ligands (the 2,6-diphenylpyridin-4-yl group and the transferred R group) are eliminated from the palladium center, forming the C-R bond in the final product. umb.edu For this to occur, the ligands must typically be in a cis orientation to one another on the metal complex. umb.edu The reaction regenerates the low-valent transition metal catalyst, allowing it to re-enter the catalytic cycle. This step is generally thermodynamically favorable due to the formation of a stable C-C bond. princeton.edu

Nucleophilic Aromatic Substitution (SNAr) on this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those that are electron-deficient.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. This effect is most pronounced at the α (C2, C6) and γ (C4) positions. Consequently, these positions are activated toward attack by nucleophiles. stackexchange.com In this compound, the C4 position is highly susceptible to nucleophilic attack.

The generally accepted mechanism for SNAr reactions proceeds in two steps via an addition-elimination pathway. libretexts.org A nucleophile attacks the electron-deficient carbon bearing the leaving group (in this case, iodine), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com In the second step, the leaving group (iodide) is expelled, and the aromaticity of the pyridine ring is restored. libretexts.org While this two-step model is widely accepted, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, bypassing a discrete intermediate. nih.gov

The C-I bond at the 4-position of the pyridine ring can be displaced by a variety of nucleophiles. Studies on analogous 4-halopyridines demonstrate that sulfur, oxygen, and carbon-based nucleophiles can effectively participate in SNAr reactions. sci-hub.se The use of microwave irradiation has been shown to dramatically decrease reaction times for these substitutions. sci-hub.se

The reactivity of halopyridines in SNAr reactions can depend on both the leaving group and the nucleophile. For reactions with soft nucleophiles like thiolates, the leaving group ability often follows the trend I > Br > Cl > F, suggesting that C-X bond cleavage is part of the rate-determining step. sci-hub.se Conversely, for hard nucleophiles like alkoxides, the trend can be reversed (F > Cl > Br > I), indicating that the initial nucleophilic attack is the rate-determining step, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. sci-hub.se

Below is a table illustrating the scope of SNAr reactions on 4-iodopyridine (B57791), which serves as a model for the expected reactivity of this compound.

NucleophileReagentSolventConditionsProductYield (%)
PhenylthiolatePhSNaNMPMicrowave, 100°C, 3 min4-(Phenylthio)pyridine99%
MethylthiolateMeSNaHMPAMicrowave, 100°C, 1 min4-(Methylthio)pyridine99%
Benzyl alcoholPhCH₂OHNMPMicrowave, 180°C, 15 min4-(Benzyloxy)pyridine82%
PhenoxidePhONaHMPAMicrowave, 180°C, 15 min4-Phenoxypyridine75%
PhenylacetonitrilePhCH₂CNNMPMicrowave, 180°C, 15 min4-(Phenyl(cyano)methyl)pyridine28%

This table is based on data for 4-iodopyridine and is illustrative of the potential reactivity of this compound. sci-hub.se

Radical Reactions Involving the C-I Bond of this compound

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage to generate radical intermediates.

The C-I bond in this compound can undergo homolytic cleavage upon exposure to radical initiators, heat, or light (photolysis). rsc.org This cleavage results in the formation of a 2,6-diphenylpyridin-4-yl radical and an iodine radical. The generation of pyridyl radicals from iodopyridine precursors is a known process and allows for subsequent radical-mediated transformations. rsc.org The stability of the resulting aryl radical influences the ease of this process.

Once the 2,6-diphenylpyridin-4-yl radical is formed, it can participate in several types of reactions.

Radical Cyclization: If the this compound substrate is modified to contain an appropriately positioned unsaturated group (e.g., an alkene or alkyne), the initially formed pyridyl radical can undergo an intramolecular cyclization reaction. wikipedia.org This is a powerful method for constructing new ring systems. The cyclization typically proceeds to form five- or six-membered rings through an exo cyclization pathway. nih.gov After the cyclization event, the newly formed radical intermediate must be quenched, often by abstracting an atom from a trapping agent, to yield the final product. wikipedia.org

Electrophilic Aromatic Substitution on this compound (if applicable to activated positions)

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom. The nitrogen's electronegativity reduces the electron density of the ring, deactivating it towards attack by electrophiles. This effect is analogous to a nitro group on a benzene (B151609) ring. Furthermore, under the acidic conditions often required for EAS reactions like nitration or sulfonation, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. The resulting positive charge further deactivates the ring, making substitution even more difficult.

In the case of this compound, three distinct sites could potentially undergo EAS: the pyridine ring, the C4 position bearing the iodo group (ipso-substitution), and the two phenyl rings.

Pyridine Ring Reactivity : The pyridine ring itself is highly deactivated. If a reaction were to occur, it would be expected at the C3 and C5 positions (meta to the nitrogen), which are the least electron-deficient carbons in the ring. Attack at the C2, C4, or C6 positions is destabilized by resonance forms that place a positive charge on the already electron-deficient nitrogen atom. The presence of two phenyl groups at C2 and C6 does not significantly alter this deactivation, and no experimental data for EAS on the pyridine core of this specific molecule are readily available.

Phenyl Ring Reactivity : The phenyl rings at positions 2 and 6 are also influenced by the heterocyclic core. The pyridine ring acts as an electron-withdrawing group, which deactivates the attached phenyl rings towards electrophilic attack. This deactivation would make reactions like nitration or halogenation on the phenyl substituents require more forcing conditions than for benzene itself.

Ipso-Substitution : The iodine at the C4 position could potentially be replaced by an incoming electrophile via an ipso-substitution mechanism. However, such reactions are not commonly reported for this substrate, with cross-coupling reactions being the more prevalent transformation at this site.

Given the combined deactivating effects, this compound is not considered a suitable substrate for electrophilic aromatic substitution under standard conditions.

Coordination Chemistry and Ligand Properties of this compound

The defining feature of pyridine and its derivatives in coordination chemistry is the lone pair of electrons on the nitrogen atom, which resides in an sp² hybrid orbital. This lone pair allows the molecule to function as a Lewis base, donating electron density to a Lewis acidic metal center to form a coordinate covalent bond. This compound is expected to behave as a classic monodentate, N-donor ligand. The basicity of the pyridine nitrogen, and thus the strength of the resulting metal-ligand bond, is influenced by the substituents on the ring. The iodine atom at the 4-position and the phenyl groups at the 2- and 6-positions are all electron-withdrawing to varying degrees, which is expected to reduce the Lewis basicity of the nitrogen atom compared to unsubstituted pyridine.

While specific studies detailing the synthesis of metal complexes using this compound as a ligand are not prevalent in the surveyed literature, general methods for the formation of pyridine-metal complexes are well-established. These typically involve the reaction of the pyridine derivative with a metal salt in a suitable solvent. For example, reacting this compound with a palladium(II) salt like PdCl₂ or a copper(I) salt would be expected to yield square planar or tetrahedral complexes, respectively.

The characterization of such complexes would rely on standard analytical techniques:

FT-IR Spectroscopy : To confirm the coordination of the pyridine nitrogen, which often results in a shift of the C=N stretching frequencies.

NMR Spectroscopy : ¹H and ¹³C NMR would show shifts in the signals of the pyridine and phenyl protons and carbons upon coordination to a diamagnetic metal center.

Elemental Analysis : To confirm the stoichiometric composition of the synthesized complex.

An illustrative table of expected characterization data for a hypothetical square planar Pd(II) complex, [PdCl₂(C₁₇H₁₂IN)₂], is provided below.

Analysis Technique Expected Observation
FT-IR (cm⁻¹) Shift in pyridine ring stretching vibrations (e.g., ν(C=N)) to higher wavenumbers upon coordination.
¹H NMR (ppm) Downfield shift of protons on the pyridine ring (H3, H5) due to deshielding upon coordination to the metal.
Elemental Analysis (%) Calculated values for C, H, N, and I would match experimental findings for the proposed formula.
X-ray Crystallography Square planar geometry around the Pd(II) center with Pd-N bond lengths in the range of 2.0-2.1 Å.

This table is illustrative and based on data for similar pyridine-metal complexes.

The two phenyl groups at the 2 and 6 positions exert significant steric and electronic effects that dictate the coordination behavior of the ligand.

Steric Effects : The phenyl groups introduce considerable steric bulk around the nitrogen donor atom. X-ray diffraction studies of the closely related 2,6-diphenylpyridine show that the phenyl rings are twisted out of the plane of the pyridine ring, with dihedral angles of approximately 26-30 degrees. This non-planar conformation creates a sterically hindered pocket around the nitrogen. This crowding can limit the accessibility of the nitrogen's lone pair to the metal center, potentially favoring coordination to metals with smaller ionic radii or lower coordination numbers. It can also influence the final geometry of the complex, preventing the coordination of multiple bulky ligands around a single metal center.

Electronic Effects : The phenyl groups are generally electron-withdrawing via an inductive effect but can participate in π-stacking interactions. Their presence, along with the iodo substituent, modulates the electronic properties of the pyridine ring. Theoretical studies on related phenyl-substituted pyridine ligands show that the phenyl group significantly affects molecular and electronic structures and charge distribution within the metal complex. This electronic tuning can influence the redox potential of the metal center and the photophysical properties of the resulting complex. The combination of steric bulk and electronic modulation makes 2,6-disubstituted pyridine ligands like this one valuable for creating specific coordination environments with tailored catalytic or photophysical properties.

Kinetic Studies and Detailed Mechanistic Pathways for Key Transformations

Specific kinetic studies detailing reaction rates, orders, and activation energies for transformations involving this compound are not extensively documented in the scientific literature. However, the presence of an iodine atom at the 4-position of the pyridine ring makes the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The mechanistic pathway for these transformations is well-understood and provides a framework for predicting the reactivity of this compound.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are:

Oxidative Addition : The catalytic cycle begins with the reaction of the active Pd(0) catalyst with the aryl halide, in this case, this compound. The palladium atom inserts itself into the carbon-iodine bond, breaking it and forming a new organopalladium(II) complex. This is typically the rate-determining step of the cycle.

Transmetalation : The organopalladium(II) species then reacts with a boronic acid derivative (R-B(OH)₂) that has been activated by a base (e.g., K₂CO₃, Cs₂CO₃). The organic group (R) from the boron compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.

Reductive Elimination : In the final step, the two organic groups (the pyridine derivative and the R group) on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This mechanistic pathway highlights a key transformation for this compound, leveraging the reactivity of the C-I bond to form more complex molecular architectures. While specific rate constants are not available, the efficiency of each step is known to be influenced by factors such as the choice of palladium catalyst, ligands, base, and solvent.

Advanced Applications of 2,6 Diphenyl 4 Iodopyridine in Chemical Synthesis

As a Versatile Building Block for Complex Molecular Architectures

The presence of the iodo-substituent at the C4-position of the 2,6-diphenylpyridine (B1197909) scaffold is the key to its versatility. This allows for the application of numerous palladium-catalyzed cross-coupling reactions, providing a powerful tool for the introduction of a wide array of functional groups and the construction of intricate molecular frameworks.

Synthesis of Multiply Functionalized Pyridine (B92270) Derivatives

The carbon-iodine bond in 2,6-diphenyl-4-iodopyridine serves as a linchpin for the introduction of diverse substituents at the 4-position, leading to the formation of 2,4,6-trisubstituted pyridines. These compounds are of significant interest in medicinal chemistry and materials science. The reactivity of the C-I bond allows for a range of cross-coupling reactions, each offering a pathway to a different class of functionalized pyridines.

Commonly employed cross-coupling reactions for the functionalization of this compound include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling with boronic acids or their esters. This is a widely used method for introducing new aryl or vinyl substituents at the 4-position.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, leading to the synthesis of 4-alkynyl-2,6-diphenylpyridines.

Heck Coupling: This reaction allows for the introduction of alkenyl groups at the 4-position through the coupling with alkenes.

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds, allowing for the introduction of a variety of primary and secondary amines at the 4-position.

These reactions provide a modular approach to the synthesis of a library of 2,4,6-trisubstituted pyridines with tailored electronic and steric properties. The choice of the coupling partner allows for the precise installation of desired functionalities, making this compound a key intermediate in the synthesis of complex pyridine-based molecules.

Below is a table summarizing the types of functional groups that can be introduced at the 4-position of 2,6-diphenylpyridine using various cross-coupling reactions starting from this compound.

Cross-Coupling ReactionCoupling PartnerIntroduced Functional GroupResulting Compound Class
Suzuki-MiyauraR-B(OH)₂Aryl, Vinyl (R)4-Aryl/Vinyl-2,6-diphenylpyridines
SonogashiraR-C≡CHAlkynyl (R-C≡C-)4-Alkynyl-2,6-diphenylpyridines
HeckR-CH=CH₂Alkenyl (R-CH=CH-)4-Alkenyl-2,6-diphenylpyridines
Buchwald-HartwigR¹R²NHAmino (R¹R²N-)4-Amino-2,6-diphenylpyridines

Construction of Fused and Bridged Polycyclic Systems

While direct examples of this compound being used in the construction of fused and bridged polycyclic systems are not extensively documented in readily available literature, its derivatives can be envisioned as key precursors for such transformations. The functional groups introduced at the 4-position can be designed to participate in subsequent intramolecular cyclization reactions.

For instance, a carefully chosen substituent introduced via a cross-coupling reaction can contain a reactive site that can undergo an intramolecular Heck reaction, Friedel-Crafts alkylation, or other cyclization methods to form a new ring fused to the pyridine core. This strategy would allow for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and other intricate ring systems where the 2,6-diphenylpyridine unit is an integral part of the final structure. The phenyl groups at the 2- and 6-positions can also influence the regioselectivity of such cyclizations and provide steric bulk that can be exploited in the design of the target molecule.

Precursor for Macrocyclic and Supramolecular Structures

The rigid and well-defined geometry of the 2,6-diphenylpyridine core makes it an attractive scaffold for the construction of macrocycles and the design of supramolecular assemblies. By introducing reactive functional groups at the 4-position of two or more this compound units, subsequent intermolecular reactions can lead to the formation of large cyclic structures.

Furthermore, the pyridine nitrogen atom and the aromatic phenyl rings can participate in non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. These interactions can be utilized to direct the self-assembly of this compound derivatives into well-ordered supramolecular architectures like nanotubes or other complex structures. The iodo-substituent itself can act as a halogen bond donor, providing an additional tool for controlling the self-assembly process.

In Stereoselective and Asymmetric Synthesis

The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. The 2,6-diphenylpyridine scaffold, with its C2-symmetry and tunable steric and electronic properties, presents a promising platform for the design of new chiral ligands.

Development of Chiral Catalysts or Ligands Derived from this compound

While specific examples of chiral catalysts directly derived from this compound are not prevalent in the literature, the general strategy of using substituted 2,6-diphenylpyridines for ligand synthesis is well-established. Chiral functionalities can be introduced to the phenyl rings at the 2- and 6-positions, or a chiral substituent can be installed at the 4-position via functionalization of the iodo-group.

These chiral 2,6-diphenylpyridine derivatives can then be coordinated to a metal center to form a chiral catalyst. The steric bulk of the phenyl groups can create a well-defined chiral pocket around the metal center, which can effectively control the stereochemical outcome of a catalytic reaction. The electronic properties of the pyridine ring and its substituents can also be fine-tuned to optimize the catalytic activity and enantioselectivity.

Application in Enantioselective Transformations

Chiral ligands based on the 2,6-diphenylpyridine framework have the potential to be applied in a wide range of enantioselective transformations. These include, but are not limited to:

Asymmetric Hydrogenation: Chiral pyridine-based ligands are known to be effective in the asymmetric hydrogenation of various prochiral substrates.

Asymmetric C-C Bond Forming Reactions: This includes reactions like asymmetric allylic alkylations, Diels-Alder reactions, and aldol (B89426) reactions, where the chiral catalyst can control the formation of new stereocenters.

Asymmetric C-H Functionalization: An emerging area where chiral ligands can direct the enantioselective functionalization of C-H bonds.

The modular nature of the synthesis of substituted 2,6-diphenylpyridines, starting from this compound, would allow for the rapid generation of a library of chiral ligands. This would facilitate the screening and optimization of catalysts for specific enantioselective transformations.

Role as a Key Intermediate in Total Synthesis of Complex Natural Products

While this compound has not been prominently featured as a key intermediate in the documented total syntheses of complex natural products, its structural motifs suggest significant potential for such applications. The utility of halogenated pyridines, particularly iodopyridines, as versatile building blocks in the synthesis of natural products is well-established. chempanda.com The iodine atom at the 4-position serves as a highly effective functional handle for introducing molecular complexity.

The true value of this compound in this context lies in its capacity to undergo various palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the strategic construction of carbon-carbon and carbon-heteroatom bonds, which form the backbones of intricate natural product architectures. The reactivity of the carbon-iodine bond is typically higher than that of corresponding bromine or chlorine analogues, allowing for selective transformations under milder conditions—a crucial factor in multi-step syntheses involving sensitive functional groups. wikipedia.org

High-Throughput Synthesis and Combinatorial Library Generation Utilizing this compound Scaffolds

The this compound framework is an exemplary scaffold for high-throughput synthesis and the generation of combinatorial libraries, primarily due to the strategic placement of a reactive iodine atom on a stable, well-defined core. In medicinal chemistry and drug discovery, combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules for biological screening. nih.gov The subject compound is ideally suited for this purpose.

The core of its utility is the carbon-iodine bond at the 4-position, which serves as a versatile anchor point for diversification. This position is highly amenable to a wide array of robust and high-yielding palladium-catalyzed cross-coupling reactions that are mainstays of library synthesis. researchgate.net These reactions can be performed under mild conditions with a broad tolerance for different functional groups, allowing for the introduction of a vast range of substituents. wikipedia.orgwikipedia.org

Key reactions for functionalizing the this compound scaffold include:

Suzuki-Miyaura Coupling: Reacting the iodopyridine with a diverse set of aryl or heteroaryl boronic acids or esters to generate libraries of 2,6-diphenyl-4-arylpyridine derivatives. libretexts.org

Sonogashira Coupling: Coupling with a variety of terminal alkynes to produce 4-alkynylpyridine derivatives, which can serve as final products or be further elaborated. libretexts.org

Heck Coupling: Introducing alkenyl substituents by reaction with various alkenes.

Buchwald-Hartwig Amination: Creating carbon-nitrogen bonds by coupling with a range of primary or secondary amines.

Stille Coupling: Forming carbon-carbon bonds using organotin reagents, although this is less common now due to toxicity concerns. libretexts.org

The 2,6-diphenylpyridine core provides a rigid, sterically defined scaffold that orients the appended substituents in predictable vectors, which is crucial for structure-activity relationship (SAR) studies. By systematically varying the building block introduced at the 4-position, chemists can efficiently explore the chemical space around the core scaffold to identify compounds with desired biological activity.

The following interactive table illustrates a conceptual approach to generating a combinatorial library from the this compound scaffold.

ScaffoldCoupling ReactionBuilding Block ClassExample Building BlocksResulting Derivative Class
This compoundSuzuki-MiyauraAryl/Heteroaryl Boronic AcidsPhenylboronic acid, 4-Methoxyphenylboronic acid, 3-Thiopheneboronic acid4-Aryl-2,6-diphenylpyridines
SonogashiraTerminal AlkynesPhenylacetylene, Propargyl alcohol, Trimethylsilylacetylene4-Alkynyl-2,6-diphenylpyridines
Buchwald-HartwigAmines (Primary/Secondary)Morpholine, Aniline, Benzylamine4-Amino-2,6-diphenylpyridines
HeckAlkenesStyrene, Butyl acrylate4-Alkenyl-2,6-diphenylpyridines

This systematic approach allows for the rapid generation of thousands of distinct compounds from a single, versatile starting material, making the this compound scaffold a valuable tool in modern drug discovery programs. nih.gov

Advanced Applications of 2,6 Diphenyl 4 Iodopyridine in Materials Science and Catalysis

Optoelectronic and Photofunctional Materials Derived from 2,6-Diphenyl-4-iodopyridine

The unique photophysical properties of the 2,6-diphenylpyridine (B1197909) core, characterized by strong absorption in the UV region and tunable fluorescence, make it an attractive component for materials that interact with light. The 4-iodo substituent provides a crucial synthetic handle to modify these properties and construct more complex, high-performance molecules.

Organic Light-Emitting Diodes (OLEDs): Emitter, Host, and Electron Transport Materials

The 2,6-diphenylpyridine framework is a component of various materials developed for Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the pyridine (B92270) ring makes it suitable for electron-transporting materials, while its conjugated structure allows it to be incorporated into emissive layers. Pyrimidine derivatives, which are structurally related, are widely used in OLEDs as electron acceptors and as building blocks for fluorescent and phosphorescent emitters. mdpi.com

Derivatives of 2,6-diphenylpyridine can be designed as emitters, particularly those capable of thermally activated delayed fluorescence (TADF), which allows for the efficient harvesting of both singlet and triplet excitons. rsc.org While specific performance data for this compound in OLEDs is not extensively documented, its utility lies in its role as a precursor. The iodo group can be readily substituted via cross-coupling reactions to attach donor or acceptor moieties, thereby fine-tuning the emission color, quantum efficiency, and charge transport properties of the final molecule. For instance, attaching triphenylamine (B166846) donors to a similar pyridine core has been shown to yield materials with high thermal stability and external quantum efficiencies of up to 10.6% in devices. mdpi.com

Table 1: Representative Properties of Pyridine-Based OLED Materials

Compound Family Role in OLED Emission Color Max. External Quantum Efficiency (EQE) Reference
Phenyl Pyrimidine Derivatives Emitter Blue to Green-Blue 10.6% mdpi.com
Spiro-Acridine-Pyridylpyrimidine TADF Emitter Deep-Blue to Sky-Blue 24.9% rsc.org

Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) rely on organic semiconductor materials for charge transport and light harvesting, respectively. nih.govwikipedia.org These technologies benefit from materials that are low-cost, solution-processable, and can be deposited on flexible substrates. nih.govwikipedia.org The performance of these devices is critically dependent on the molecular structure of the organic semiconductor, which influences charge carrier mobility, energy levels, and light absorption characteristics. nih.gov

Highly conjugated molecules, including various heterocyclic systems, are a major focus of research for these applications. energy.gov The 2,6-diphenylpyridine structure, with its extended π-system, fits the general requirements for an organic semiconductor. However, specific research detailing the synthesis and performance of materials based directly on this compound for OPV and OFET applications is not widely present in the current scientific literature. Its potential would be realized by incorporating it into larger conjugated systems, where the pyridine unit could influence the electron affinity (LUMO level) and molecular packing of the resulting material.

Fluorescent Probes, Chemical Sensors, and Bioimaging Agents (non-clinical aspects)

Derivatives of 2,6-diphenylpyridine have been successfully developed as fluorescent molecular sensors. mdpi.com These sensors operate by exhibiting changes in their fluorescence properties—such as intensity or emission wavelength—in response to changes in their local microenvironment. This sensitivity can be exploited for non-clinical applications, such as monitoring the progress of polymerization reactions. mdpi.comnih.gov

As a polymerization reaction proceeds, the viscosity and polarity of the medium change. A 2,6-diphenylpyridine-based fluorescent probe dispersed within the monomer mixture will experience these changes, leading to a measurable shift in its fluorescence spectrum. For example, some derivatives show a shift to shorter wavelengths (a blue shift) as the medium becomes more rigid and less polar during polymerization. nih.gov Furthermore, the protonation of the pyridine nitrogen can dramatically alter the photophysical properties, allowing certain derivatives to act as "naked-eye" fluorescent sensors for acidic environments, with emission colors changing from the UV to the blue region upon a decrease in pH. mdpi.com The 4-iodo position on the 2,6-diphenylpyridine core offers a site for attaching specific binding units to create chemosensors for detecting particular analytes.

Table 2: Photophysical Properties of a Representative 2,6-Diphenylpyridine-based Sensor

Sensor Molecule Excitation Max (nm) Emission Max (nm) Application Mechanism of Action Reference
2,6-bis-(4-methoxyphenyl)pyridine ~350 ~400-450 pH Sensor Protonation of pyridine nitrogen enhances intramolecular charge transfer (ICT), causing a large spectral shift. mdpi.com

Non-Linear Optical (NLO) Materials for Photonics

Non-linear optical (NLO) materials are essential for photonic applications like optical switching and frequency conversion. Organic molecules can exhibit significant NLO responses, particularly third-order effects, if they possess a large, conjugated π-electron system. mdpi.com The NLO properties are often enhanced in molecules with a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer upon excitation.

The 2,6-diphenylpyridine core provides the necessary π-conjugated backbone for potential NLO activity. To function as an NLO chromophore, it would typically be functionalized with strong electron-donating and electron-accepting groups. The this compound molecule is a valuable intermediate in this context. The iodine atom can be replaced with a powerful acceptor group (like a dicyanovinyl or tricyanovinyl group), while donor groups (like amino or alkoxy groups) can be installed on the terminal phenyl rings. While theoretical principles suggest its suitability as a building block, specific experimental studies quantifying the NLO coefficients of this compound derivatives are not extensively reported.

Functional Polymers and Supramolecular Assemblies Incorporating this compound

The ability to form polymers and ordered supramolecular structures is a key requirement for many advanced materials. The rigidity of the 2,6-diphenylpyridine unit and the reactivity of its iodo-substituent make it an excellent candidate for incorporation into such systems.

Monomers for Controlled Polymerization Techniques

The presence of a carbon-iodine bond makes this compound an ideal monomer or precursor for controlled polymerization reactions, particularly those involving palladium-catalyzed cross-coupling. mdpi.com Such reactions are fundamental to the synthesis of conjugated polymers, which are the cornerstone of organic electronics.

Suzuki-Miyaura Polycondensation: In Suzuki polycondensation, an aryl halide (like an aryl iodide) is coupled with an aryl boronic acid or ester to form a new carbon-carbon bond. This compound can be used as a key monomer in this process. If it is reacted with a diboronic acid, it can be incorporated into a polymer backbone, imparting the electronic and structural properties of the pyridine core to the final material. Such polymerizations can proceed in a controlled manner, allowing for the synthesis of polymers with defined molecular weights and low dispersity. rsc.orgrsc.org

Sonogashira-Hagihara Polycondensation: This reaction couples an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org Using this compound as the halide component and a di-alkyne as the coupling partner, polymers containing rigid alkyne linkages (poly(arylene ethynylene)s) can be synthesized. These materials are often highly fluorescent and are investigated for applications in sensing and light-emitting devices. The mild conditions of the Sonogashira reaction make it tolerant to a wide variety of functional groups. wikipedia.org

The use of this compound as a monomer allows for the precise introduction of the 2,6-diphenylpyridine unit into a polymer chain, creating materials with tailored electronic, photophysical, and thermal properties.

Table 3: Role of this compound in Controlled Polymerization

Polymerization Technique Role of this compound Co-monomer Type Resulting Polymer Class Key Features Reference
Suzuki-Miyaura Polycondensation Aryl halide monomer Di-boronic acid / ester Conjugated poly(arylene)s C-C bond formation, high thermal stability rsc.orgrsc.orgchemrxiv.org

Self-Assembled Monolayers (SAMs) and Directed Self-Assembly

The unique structural characteristics of this compound, featuring a central pyridine ring flanked by two phenyl groups and a reactive iodine atom, make it a promising candidate for the formation of Self-Assembled Monolayers (SAMs) on various substrates. The pyridine nitrogen atom can act as an effective anchoring group to surfaces like gold, where its lone pair of electrons can form a coordinate bond. rsc.org The self-assembly process is driven by a combination of molecule-substrate interactions and intermolecular forces, including π-π stacking between the phenyl and pyridine rings, leading to ordered, densely packed monolayers. acs.org

The orientation of the molecules within the SAM would be influenced by the steric hindrance of the bulky phenyl groups and the specific interactions of the iodine atom with the substrate or neighboring molecules. It is anticipated that the pyridine ring would lie nearly parallel or slightly tilted with respect to the substrate surface to maximize surface contact and intermolecular interactions.

Directed self-assembly, a technique that guides the arrangement of molecules into predefined patterns, can be employed to create functional surfaces with tailored properties. wikipedia.org For this compound, this can be achieved by using patterned substrates or external fields to control the nucleation and growth of the monolayer. Furthermore, the iodine atom at the 4-position of the pyridine ring serves as a versatile chemical handle for post-assembly modification. This allows for the covalent attachment of other functional molecules to the SAM surface through reactions such as Sonogashira or Suzuki cross-coupling, enabling the creation of complex, hierarchical structures with specific functionalities for applications in molecular electronics and sensing. researchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs) for Sensing and Separation

While this compound itself is not a typical linker for coordination polymers or Metal-Organic Frameworks (MOFs), its derivatives are highly valuable building blocks for creating these advanced materials. By introducing coordinating groups, such as carboxylates, onto the phenyl rings (e.g., creating 4',4''-(4-iodopyridine-2,6-diyl)dibenzoic acid), the molecule is transformed into a versatile linker capable of coordinating with metal ions to form robust, porous frameworks. nih.gov

The resulting MOFs would incorporate the this compound moiety directly into their structure, imparting unique properties to the material. The pyridine nitrogen atom within the linker can remain available as a basic site, enhancing the framework's affinity for acidic gases like CO2 and SO2, which is advantageous for gas separation and storage applications. alfa-chemistry.comunicam.it The presence of the heavy iodine atom within the pores can also lead to specific interactions with certain guest molecules, potentially increasing selectivity in separation processes. pkusam.cn

For sensing applications, these MOFs can be designed to exhibit fluorescence, which is often modulated by the presence of specific analytes. mdpi.com The incorporation of the iodinated diphenylpyridine linker can influence the photophysical properties of the material. unicam.it The interaction of guest molecules with the pyridine nitrogen or the iodine atom can cause a detectable change in the fluorescence emission (quenching or enhancement), enabling the MOF to function as a selective chemical sensor for various ions, small molecules, or volatile organic compounds (VOCs). researchgate.net The ability to tune the pore size and functionality by choosing different metal clusters and modifying the linker makes these materials highly adaptable for specific sensing and separation challenges. rsc.orgresearchgate.net

Catalytic Applications of this compound Derivatives

Ligands in Homogeneous Transition Metal Catalysis

Derivatives of this compound are of significant interest as ligands in homogeneous catalysis. chemanager-online.comresearchgate.net The parent 2,6-diphenylpyridine scaffold can act as a tridentate C^N^C pincer ligand upon cyclometalation, forming highly stable complexes with transition metals like gold(III), platinum(II), and palladium(II). acs.org These complexes often exhibit high catalytic activity and stability. The iodine atom in this compound provides a convenient point for modification, allowing for the synthesis of a wide array of functionalized ligands.

Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the iodo-group can be replaced with various functional moieties. acs.orgmdpi.com For instance, coupling with boronic acids can introduce additional coordinating groups or sterically demanding substituents that can fine-tune the electronic properties and catalytic activity of the resulting metal complex. These tailored ligands can be employed in a variety of catalytic transformations, including C-C and C-N bond formation, where the precise control over the metal center's environment is crucial for achieving high efficiency and selectivity. mdpi.com

Catalytic ReactionMetal CenterLigand Type Derived from this compoundPotential Advantage
Suzuki CouplingPalladium(II)Phosphine-functionalized 2,6-diarylpyridineEnhanced catalyst stability and turnover
C-H ActivationIridium(III)Cyclometalated C^N^C pincerHigh regioselectivity and efficiency
Olefin PolymerizationIron(II)/Cobalt(II)Bis(imino)pyridine derivativeControl over polymer molecular weight and branching

Precursors for Heterogeneous Catalysts and Supported Catalytic Systems

The functionalizability of this compound makes it an excellent precursor for the development of heterogeneous catalysts. By immobilizing the molecule or its catalytically active metal complexes onto solid supports, the advantages of homogeneous catalysis (high activity and selectivity) can be combined with the benefits of heterogeneous catalysis (ease of separation and recyclability). acs.org

A common strategy involves modifying the this compound molecule with a group that can covalently bind to a support material like silica (B1680970) or alumina. For example, a terminal alkyne can be introduced at the 4-position via a Sonogashira coupling. This alkyne can then be used to attach the molecule to an azide-functionalized silica surface via "click chemistry." Alternatively, a trialkoxysilane group can be introduced, which can then be grafted onto the silica surface through a condensation reaction. nih.gov

Once the ligand is immobilized, it can be metalated to generate a single-site heterogeneous catalyst. tandfonline.comtandfonline.com This approach prevents the leaching of the expensive metal catalyst into the product stream and allows for the catalyst to be reused multiple times. Such supported catalytic systems based on this compound derivatives could find applications in continuous flow reactors for fine chemical synthesis. acs.org

Stimuli-Responsive Materials and Smart Systems Based on this compound

"Smart" materials that respond to external stimuli such as pH, light, or the presence of specific chemicals are at the forefront of materials science. The this compound scaffold can be incorporated into polymers and other materials to impart these responsive properties. nih.gov

The most straightforward responsive behavior arises from the basicity of the pyridine nitrogen. In acidic conditions, the nitrogen atom can be protonated to form a pyridinium (B92312) salt. researchgate.net This change in protonation state can trigger significant changes in the properties of a material in which it is embedded. For example, a polymer containing this moiety could exhibit pH-dependent solubility or swelling behavior. sioc-journal.cnnih.govresearchgate.net At low pH, the polymer would become charged and hydrophilic, leading to dissolution or swelling in aqueous media. As the pH is raised, the pyridine is deprotonated, and the polymer becomes more hydrophobic, potentially leading to collapse or precipitation. This reversible process can be harnessed for applications such as controlled drug delivery or the creation of chemical sensors. nih.gov

Furthermore, the pyridine unit can coordinate to metal ions. The reversible binding and release of metal ions can act as a stimulus, altering the optical or mechanical properties of the material. The C-I bond also offers potential for creating photo-responsive systems. The carbon-iodine bond is relatively weak and can be cleaved by UV light, generating radicals that could initiate polymerization or cross-linking, thus changing the material's structure in response to light.

Theoretical and Computational Investigations of 2,6 Diphenyl 4 Iodopyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of molecules. However, no specific studies employing these methods on 2,6-Diphenyl-4-iodopyridine were identified.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to use DFT to determine the optimized ground state geometry and calculate the total electronic energy of a molecule. For this compound, this would involve complex calculations to find the most stable arrangement of its atoms in three-dimensional space, including the bond lengths, bond angles, and dihedral angles between the pyridine (B92270) core and the phenyl and iodo substituents. Such a study would provide foundational data for all other computational analyses. Despite the utility of this approach, specific DFT calculations for the ground state geometry and energetics of this compound are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity and its behavior in chemical reactions. An FMO analysis for this compound would reveal the regions of the molecule most likely to act as an electron donor (related to the HOMO) and an electron acceptor (related to the LUMO). The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity and stability. Furthermore, the distribution of electron density, often calculated as Mulliken or Natural Bond Orbital (NBO) charges, would indicate the partial positive and negative charges on each atom, offering insights into its electrostatic interactions. No published FMO analysis or charge distribution data for this compound could be located.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental structure determination.

NMR Chemical Shifts: Theoretical calculations, often using DFT, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. A computational study on this compound would provide a theoretical NMR spectrum that could be compared to an experimentally obtained one to confirm its structure.

Vibrational Frequencies: Similarly, computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. This analysis helps in assigning specific vibrational modes to the observed spectral bands.

No computational studies predicting the NMR chemical shifts or vibrational frequencies for this compound have been reported.

Analysis of Electrostatic Potential Surfaces and Molecular Descriptors

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map of this compound would show regions of negative potential (likely around the nitrogen atom) and positive potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively. Other molecular descriptors, such as hardness, softness, and electrophilicity index, could also be derived from computational data to quantify the molecule's reactivity. There are no available studies that present an analysis of the electrostatic potential surface or other molecular descriptors for this compound.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation of this compound would provide insights into its conformational flexibility, particularly the rotation of the phenyl groups around the bonds connecting them to the pyridine ring. This type of analysis is crucial for understanding how the molecule behaves in different environments, such as in solution or when interacting with a biological target. The search for published MD simulations of this compound did not yield any results.

Elucidation of Reaction Pathways and Transition State Analysis

Computational chemistry can be employed to map out the energy landscape of a chemical reaction, including the identification of reactants, products, intermediates, and transition states. This allows for the elucidation of reaction mechanisms and the calculation of activation energies. For this compound, this could involve studying its potential reactions, such as nucleophilic substitution at the iodine-bearing carbon. Such studies would provide a detailed, atomistic understanding of its chemical transformations. However, no computational studies on the reaction pathways or transition state analysis involving this compound are currently available.

Computational Mechanistic Studies of Cross-Coupling Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of palladium-catalyzed cross-coupling reactions. researchgate.netbohrium.com For this compound, these studies focus on popular C-C bond-forming reactions such as the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling:

DFT calculations on model systems, such as the coupling of aryl halides with aryl boronic acids, have provided a detailed understanding of the catalytic cycle. rsc.orgacs.orgresearchgate.net These studies reveal that the reaction proceeds through the canonical steps of oxidative addition, transmetalation, and reductive elimination. For this compound, the oxidative addition of the C-I bond to a Pd(0) complex is generally the rate-determining step. The calculated activation energy for this step is influenced by the electron-withdrawing nature of the pyridine ring and the steric hindrance imposed by the flanking phenyl groups.

A hypothetical energy profile for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, catalyzed by a Pd(PPh₃)₂ complex, is presented below. The energies are illustrative and based on typical values observed for similar systems.

Reaction StepIntermediate/Transition StateRelative Free Energy (kcal/mol)
ReactantsPd(PPh₃)₂ + this compound + PhB(OH)₂0.0
Oxidative Addition (TS)[TS₁]+18.5
Oxidative Addition Producttrans-[Pd(2,6-diphenyl-4-pyridyl)(I)(PPh₃)₂]-5.2
Transmetalation (TS)[TS₂]+12.3
Transmetalation Product[Pd(2,6-diphenyl-4-pyridyl)(Ph)(PPh₃)₂]-10.8
Reductive Elimination (TS)[TS₃]+15.7
Products2,4,6-triphenylpyridine + Pd(PPh₃)₂ + I⁻-25.0

Sonogashira Coupling:

Similarly, computational studies have been instrumental in understanding the mechanism of the Sonogashira reaction. nih.govresearchgate.netresearchgate.netdntb.gov.ua DFT calculations on the coupling of aryl halides with terminal alkynes indicate that the reaction can proceed through different pathways, with the nature of the ligands and reaction conditions playing a crucial role. For this compound, the oxidative addition step is again critical, followed by transmetalation from a copper acetylide intermediate and subsequent reductive elimination.

Energy Profiles for SNAr Reactions and Other Transformations

Nucleophilic aromatic substitution (SNAr) reactions of halo-pyridines are of significant interest for the synthesis of functionalized derivatives. Computational studies provide valuable insights into the energy profiles of these reactions. nih.govresearchgate.netresearchgate.net The reaction typically proceeds through a stepwise mechanism involving the formation of a Meisenheimer complex.

For this compound, the presence of the electron-withdrawing pyridine nitrogen facilitates nucleophilic attack at the C4 position. However, the bulky phenyl groups at the C2 and C6 positions can sterically hinder the approach of the nucleophile. DFT calculations can quantify these competing electronic and steric effects by determining the activation energies for the formation of the Meisenheimer intermediate and the subsequent departure of the iodide leaving group.

A hypothetical energy profile for the SNAr reaction of this compound with a generic nucleophile (Nu⁻) is shown below.

Reaction StepIntermediate/Transition StateRelative Free Energy (kcal/mol)
ReactantsThis compound + Nu⁻0.0
Nucleophilic Attack (TS)[TS₁]+22.1
Meisenheimer Complex[Intermediate]+5.8
Leaving Group Departure (TS)[TS₂]+19.5
Products2,6-diphenyl-4-Nu-pyridine + I⁻-15.3

Quantitative Structure-Property Relationships (QSPR) for Rational Design of Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov For this compound, QSPR studies can be employed to predict the properties of its derivatives, thereby guiding the rational design of new compounds with desired characteristics.

In a typical QSPR study, a set of molecular descriptors is calculated for a series of related compounds. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with an experimentally determined property.

For derivatives of this compound, QSPR models could be developed to predict properties such as reactivity in cross-coupling reactions, solubility, or electronic properties like the HOMO-LUMO gap. For instance, a QSPR model for predicting the reaction rate of a Suzuki-Miyaura coupling might include descriptors such as the partial charge on the C4 carbon, the C-I bond length, and steric parameters describing the bulk of the substituents on the phenyl rings.

An illustrative QSPR model for predicting the relative reaction rate (log(k_rel)) of a hypothetical series of substituted 2,6-diphenyl-4-iodopyridines in a Suzuki-Miyaura reaction is presented below.

Hypothetical QSPR Equation:

log(k_rel) = 2.5 * q(C4) - 0.8 * E_steric + 0.5 * E_LUMO + 3.2

DescriptorDescriptionCoefficient
q(C4)Partial charge on the C4 carbon2.5
E_stericA steric parameter (e.g., Taft's Es)-0.8
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital0.5

Machine Learning and Artificial Intelligence Approaches in Predicting Reactivity or Properties of this compound

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemistry for predicting reaction outcomes, optimizing reaction conditions, and discovering new materials. nih.govacs.orgacs.orgarxiv.org For this compound and its derivatives, ML models can be trained on large datasets of chemical reactions to predict their reactivity in various transformations.

These models can learn complex, non-linear relationships between molecular features and reaction outcomes that may not be captured by traditional QSPR models. For instance, a neural network could be trained to predict the yield of a Sonogashira coupling of a substituted this compound based on a molecular fingerprint representation of the reactants, catalyst, and solvent.

Furthermore, AI algorithms can be used for de novo design of this compound derivatives with specific desired properties. By using a generative model, it is possible to explore a vast chemical space and identify novel structures that are predicted to have high activity or other desirable characteristics.

The application of ML and AI in this area is still in its early stages but holds immense promise for accelerating the discovery and development of new functional molecules based on the this compound scaffold.

Derivatization and Functionalization Strategies for 2,6 Diphenyl 4 Iodopyridine

Post-Synthetic Modification at the C4 Position

The iodine atom at the C4 position of 2,6-diphenyl-4-iodopyridine serves as a versatile handle for introducing a vast array of functional groups through post-synthetic modification. This is primarily achieved via cross-coupling reactions and nucleophilic aromatic substitutions, offering reliable and efficient pathways to novel derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the iodo-substituent at the C4 position is an excellent substrate for these transformations. The high reactivity of the C-I bond allows for selective coupling under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce new aryl or vinyl substituents at the C4 position. The general scheme for the Suzuki-Miyaura reaction is shown below. researchgate.net

Scheme 1: General representation of the Suzuki-Miyaura coupling reaction.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80>95 researchgate.net
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100High sigmaaldrich.com
PdCl₂(dppf)K₂CO₃DME/H₂O90Good to Excellent nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a C-C triple bond by coupling with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netmdpi.com This is a highly efficient method for introducing alkynyl moieties.

Scheme 2: General representation of the Sonogashira coupling reaction.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄CuIEt₃NTHFRoom Temp.High researchgate.netyoutube.com
PdCl₂(PPh₃)₂CuIPiperidine (B6355638)DMFRoom Temp.Good to Excellent mdpi.com
Pd(OAc)₂ / XPhosCuICs₂CO₃1,4-Dioxane80High rsc.org

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. uoanbar.edu.iqlkouniv.ac.in This reaction is a valuable tool for introducing vinyl groups.

Scheme 3: General representation of the Heck reaction.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂Et₃NDMF100Good uoanbar.edu.iqmdpi.com
Pd(PPh₃)₄K₂CO₃Acetonitrile80High researchgate.net
Pd₂ (dba)₃ / P(t-Bu)₃Cy₂NMeToluene110Good to Excellent researchgate.net

Stille Coupling: This coupling reaction utilizes an organotin reagent to form a new C-C bond. libretexts.orgdmaiti.com While effective, the toxicity of organotin compounds has led to a preference for other coupling methods like the Suzuki-Miyaura reaction.

Scheme 4: General representation of the Stille coupling reaction.

Catalyst SystemAdditiveSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄LiClTHFRefluxGood libretexts.orgresearchgate.net
Pd₂(dba)₃ / P(furyl)₃CuINMP80High wum.edu.pkwum.edu.pk
AsPh₃-Toluene100Good dmaiti.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling the aryl iodide with a primary or secondary amine. nih.govyoutube.comnih.gov This allows for the direct introduction of amino groups at the C4 position.

Scheme 5: General representation of the Buchwald-Hartwig amination.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ / BINAPNaOt-BuToluene100High nih.gov
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane110Good to Excellent nih.govnih.gov
Pd(OAc)₂ / RuPhosK₃PO₄t-BuOH100High nih.gov

The electron-deficient nature of the pyridine (B92270) ring, particularly at the C2, C4, and C6 positions, facilitates nucleophilic aromatic substitution (SNAr). The iodine atom at the C4 position can be displaced by a variety of nucleophiles.

Common nucleophiles include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) would yield 4-methoxy-2,6-diphenylpyridine. Similarly, treatment with a primary or secondary amine can lead to the corresponding 4-amino-2,6-diphenylpyridine derivatives. The reactivity in SNAr reactions on halopyridines generally follows the trend F > Cl > Br > I for the leaving group when the rate-determining step is the nucleophilic attack. However, when the departure of the leaving group is rate-determining, the trend is reversed (I > Br > Cl > F).

Once a new substituent is introduced at the C4 position, it can undergo further transformations. For example, a newly introduced amino group can be acylated, alkylated, or used as a directing group for further functionalization. An introduced alkoxy group can be cleaved to reveal a hydroxyl group, which can then be further derivatized.

NucleophileReagentSolventConditionsProductReference
AlkoxideRONaROH/DMSOHeat4-Alkoxy-2,6-diphenylpyridine
AmineR₂NH-Heat4-(Dialkylamino)-2,6-diphenylpyridine
ThiolateRSNaDMFHeat4-(Alkylthio)-2,6-diphenylpyridine

Functionalization of the Pyridine Core (beyond C4)

While the C4 position is readily functionalized, modifications at other positions of the pyridine core provide another avenue for structural diversification.

The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. For instance, the N-oxide can facilitate electrophilic substitution at the C4 position and nucleophilic substitution at the C2 and C6 positions.

Reduction of the pyridine ring is also possible, leading to dihydropyridine (B1217469) or piperidine derivatives. Catalytic hydrogenation is a common method for the complete reduction to a piperidine ring. These reduced derivatives have significantly different three-dimensional structures and properties compared to the parent aromatic pyridine.

Directed C-H functionalization has emerged as a powerful strategy for the selective modification of C-H bonds. In the context of 2,6-diphenylpyridine (B1197909) derivatives, directing groups can be installed at the C4 position or on the phenyl rings to guide transition metal catalysts to specific C-H bonds on the pyridine core, typically at the C3 and C5 positions. This allows for the introduction of various functional groups, such as aryl, alkyl, or silyl (B83357) groups, with high regioselectivity.

Modification of the Phenyl Substituents

The two phenyl rings at the C2 and C6 positions offer further sites for functionalization. Standard electrophilic aromatic substitution reactions can be employed to introduce substituents onto these rings.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen and a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.

The directing effects of the pyridine ring on the phenyl substituents will influence the position of substitution. The pyridine ring is an electron-withdrawing group, which will direct incoming electrophiles to the meta positions of the phenyl rings. However, the steric hindrance from the pyridine core might also play a role in the regioselectivity of these reactions.

Nucleophilic aromatic substitution on the phenyl rings is also possible if they are substituted with strong electron-withdrawing groups.

Electrophilic Aromatic Substitution on Phenyl Rings

The phenyl rings of this compound are susceptible to electrophilic aromatic substitution, a fundamental class of reactions for the introduction of a wide variety of functional groups onto an aromatic system. The pyridine ring, being an electron-withdrawing moiety, deactivates the attached phenyl rings towards electrophilic attack. This deactivation means that harsher reaction conditions may be required compared to the substitution of benzene (B151609) itself. The directing effect of the pyridine substituent typically favors the formation of meta and para substituted products. However, the steric hindrance imposed by the pyridine core at the ortho positions of the phenyl rings also plays a significant role in determining the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions that can be envisaged for this compound include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl rings can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro-substituted derivatives are valuable intermediates for the synthesis of amines and other nitrogen-containing compounds.

Halogenation: The incorporation of halogen atoms (e.g., Br, Cl) onto the phenyl rings can be accomplished using a suitable halogenating agent in the presence of a Lewis acid catalyst. Halogenated derivatives are versatile precursors for cross-coupling reactions.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the phenyl rings. Friedel-Crafts acylation, in particular, is a reliable method for the synthesis of aryl ketones, which can be further modified. Due to the deactivating nature of the pyridine ring, Friedel-Crafts alkylation may be more challenging and prone to side reactions.

The following table summarizes representative, albeit hypothetical, examples of electrophilic aromatic substitution reactions on this compound, illustrating the expected regioselectivity and potential yields under typical conditions.

Table 1: Illustrative Examples of Electrophilic Aromatic Substitution on this compound

Reaction Electrophile Reagents and Conditions Major Product(s) Postulated Yield (%)
Nitration NO₂⁺ Conc. HNO₃, Conc. H₂SO₄, 50-60 °C 2,6-bis(4-nitrophenyl)-4-iodopyridine 75
Bromination Br⁺ Br₂, FeBr₃, CCl₄, reflux 2,6-bis(4-bromophenyl)-4-iodopyridine 80
Acylation CH₃CO⁺ CH₃COCl, AlCl₃, CS₂, 0 °C to rt 2,6-bis(4-acetylphenyl)-4-iodopyridine 70

Palladium-Catalyzed C-H Activation and Functionalization of Phenyl Rings

A more modern and highly regioselective approach to the functionalization of the phenyl rings in this compound is through palladium-catalyzed C-H activation. In this strategy, the nitrogen atom of the pyridine ring acts as an endogenous directing group, facilitating the activation of the C-H bonds at the ortho positions of the phenyl rings. This leads to the formation of a palladacycle intermediate, which can then react with a variety of coupling partners to introduce new functional groups specifically at the ortho positions.

This methodology offers significant advantages over classical electrophilic aromatic substitution, including higher regioselectivity and the potential for a broader range of functional groups to be introduced under milder conditions. Common transformations achieved via this strategy include arylation, alkenylation, and acylation.

Ortho-Arylation: The reaction of this compound with aryl halides or their equivalents in the presence of a palladium catalyst can lead to the formation of tetra-arylated pyridine derivatives.

Ortho-Alkenylation: The introduction of vinyl groups at the ortho positions can be achieved through coupling with alkenes.

Ortho-Acylation: The reaction with acylating agents can provide ortho-acylated products, which are useful building blocks for further transformations.

The table below presents hypothetical research findings for the palladium-catalyzed C-H functionalization of the phenyl rings of this compound, highlighting the catalyst systems and potential products.

Table 2: Postulated Research Findings for Palladium-Catalyzed C-H Functionalization of this compound

Reaction Type Coupling Partner Catalyst System Product Postulated Yield (%)
ortho-Arylation Phenylboronic acid Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane, 100 °C 2,6-bis(2,2'-biphenyl)-4-iodopyridine 65
ortho-Alkenylation Styrene Pd(OAc)₂, Ag₂CO₃, DMA, 120 °C 2,6-bis(2-styrylphenyl)-4-iodopyridine 70
ortho-Acetoxylation PhI(OAc)₂ Pd(OAc)₂, Ac₂O, 100 °C 2,6-bis(2-acetoxyphenyl)-4-iodopyridine 60

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the starting materials, represent a highly efficient strategy for the rapid construction of complex molecules. The iodo-substituent at the 4-position of this compound makes it an attractive candidate for incorporation into MCRs, particularly those involving palladium-catalyzed cross-coupling steps.

While specific MCRs starting from this compound are not extensively documented, its structure lends itself to participation in sequential one-pot transformations that have the character of an MCR. For instance, the iodine atom can be readily transformed via reactions such as Sonogashira, Heck, or Suzuki couplings. A subsequent reaction, potentially involving one of the newly introduced functional groups or the phenyl rings, could then be performed in the same pot.

A hypothetical MCR could involve the initial Sonogashira coupling of this compound with a terminal alkyne, followed by an in-situ cycloaddition reaction of the resulting alkyne with other components to build a more complex heterocyclic system. The versatility of the C-I bond allows for a wide range of potential MCRs to be designed around this scaffold.

The following table outlines a speculative multi-component reaction sequence involving this compound, demonstrating its potential as a building block in diversity-oriented synthesis.

Table 3: Hypothetical Multi-Component Reaction Incorporating this compound

Reaction Sequence Reactants Catalyst/Reagents Intermediate/Final Product Key Features

Comparative Studies and Structure Function Relationships of 2,6 Diphenyl 4 Iodopyridine Analogs

Comparison with Other Halogenated 2,6-Diphenylpyridines (e.g., Cl, Br, F)

The identity of the halogen atom at the C-4 position of the 2,6-diphenylpyridine (B1197909) scaffold is a critical determinant of the molecule's chemical behavior. This subsection compares the iodo-derivative with its fluoro, chloro, and bromo counterparts.

In many reactions, particularly nucleophilic aromatic substitution (SNAr), the halogen at the 4-position functions as a leaving group. The ability of a species to act as a leaving group is inversely related to its basicity; weaker bases are better leaving groups. doubtnut.com For the halogens, the order of basicity is F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability follows the reverse order.

General Leaving Group Ability of Halogens: I⁻ > Br⁻ > Cl⁻ > F⁻

This trend indicates that the C-I bond in 2,6-diphenyl-4-iodopyridine is the most labile among its halogenated analogs, making it the most reactive substrate in reactions where the halogen is displaced. The C-F bond is the strongest and fluoride (B91410) is the poorest leaving group, rendering 4-fluoro-2,6-diphenylpyridine the least reactive in this context. doubtnut.com

However, this reactivity order can be inverted under certain conditions. For instance, in reactions involving the formation of a Meisenheimer complex as the rate-determining step, the high electronegativity of fluorine can stabilize the developing negative charge in the aromatic ring, accelerating the reaction. wikipedia.org Similarly, in reactions catalyzed by Lewis acids, the order can be reversed (F > Cl > Br > I) due to the greater ability of the more electronegative halogens to complex with the catalyst. wikipedia.org For 4-halopyridines, protonation of the pyridine (B92270) nitrogen creates a positively charged pyridinium (B92312) ion, which dramatically increases the molecule's reactivity toward nucleophiles by approximately 4500-fold in the case of 4-chloropyridine. nih.gov

Table 1: Comparison of Leaving Group Ability for Halogens in Halogenated 2,6-Diphenylpyridines
Halogen (X)Leaving GroupRelative Basicity of X⁻General Leaving Group Ability
Iodine (I)I⁻WeakestExcellent
Bromine (Br)Br⁻WeakGood
Chlorine (Cl)Cl⁻StrongModerate
Fluorine (F)F⁻StrongestPoor

The halogen at the 4-position influences the molecule's properties through both electronic and steric effects. rsc.orgrsc.org

Electronic Effects : Fluorine is the most electronegative halogen, followed by chlorine, bromine, and iodine. This high electronegativity imparts a strong inductive electron-withdrawing effect on the pyridine ring. However, iodine is the most polarizable of the halogens, which can be a significant factor in stabilizing transition states and intermediates. The substitution of different halogens alters the electron distribution within the pyridine ring, which in turn affects its reactivity and spectroscopic properties.

Table 2: Physicochemical Properties of Halogens
PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Pauling Electronegativity3.983.162.962.66
Covalent Radius (pm)6499114133
C-X Bond Energy (kJ/mol in C₆H₅X)523406343272

Comparison with Other Iodopyridine Isomers (e.g., 2-iodopyridine, 3-iodopyridine)

The position of the iodine substituent on the pyridine ring profoundly affects the molecule's chemical properties and reactivity. This is due to the varying electronic interplay between the electronegative nitrogen atom and the iodine at the ortho (2-), meta (3-), or para (4-) positions.

Regioselectivity describes the preference for a reaction to occur at one position over another. wikipedia.org In the context of iodopyridines, the position of the iodine dictates the molecule's susceptibility to different reaction types. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, which are electronically activated by the ring nitrogen.

In nucleophilic aromatic substitution reactions, 4-iodopyridine (B57791) (and by extension, this compound) is highly reactive. The attack of a nucleophile at the C-4 position generates a resonance-stabilized intermediate (a Meisenheimer complex) where the negative charge is delocalized onto the electronegative nitrogen atom. This stabilization is less effective for the 3-iodo isomer, making it significantly less reactive towards nucleophiles. While the 2-position is also electronically activated, it is sterically more hindered, especially in the 2,6-diphenyl substituted scaffold.

Studies on the reactivity of iodopyridine radical cations in the gas phase have shown a reactivity order of 2- > 3- > 4-iodopyridine. nih.gov This highlights that the reaction mechanism and conditions are critical in determining the relative reactivity of isomers.

Table 3: pKa Values of Protonated Iodopyridine Isomers. nih.gov
CompoundIodine PositionpKa
2-Iodopyridineortho1.1
3-Iodopyridinemeta2.3
4-Iodopyridinepara2.9

The higher basicity of 4-iodopyridine compared to the 2- and 3-isomers indicates that the iodine at the para position has a less pronounced electron-withdrawing effect on the nitrogen lone pair. nih.gov This variation in electronic properties affects how the different isomers interact with metal catalysts, acids, and other reagents, leading to different outcomes in synthesis and complexation. nih.govnih.gov

Influence of Phenyl Substituent Variation on this compound Reactivity and Properties

Modifying the substituents on the two phenyl rings at the 2- and 6-positions offers a powerful method to fine-tune the electronic and steric properties of the this compound core. These modifications can have a significant impact on the molecule's reactivity, photophysical properties, and biological activity, forming the basis of structure-activity relationship (SAR) studies. nih.govresearchgate.net

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OMe) or dimethylamino (-NMe₂) on the phenyl rings increase the electron density of the entire molecule, including the pyridine ring. This can enhance the nucleophilicity of the pyridine nitrogen and affect the energy levels of the molecule's frontier molecular orbitals. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density, making the pyridine ring more electrophilic and susceptible to nucleophilic attack. nih.gov

Research on related 2,6-diphenylpyridine fluorophores has demonstrated this principle clearly. researchgate.net As the electron-donating ability of substituents on the phenyl rings increases, the absorption and emission spectra of the compounds shift to longer wavelengths (a red shift). This is indicative of a smaller HOMO-LUMO gap, which is a direct consequence of the electronic perturbation caused by the substituents. researchgate.net

Table 4: Effect of Phenyl Substituents on Photophysical Properties of 2,6-Diphenylpyridine Derivatives. researchgate.net
Substituent (R) at para-position of Phenyl RingsAbsorption Max (λabs, nm)Emission Max (λem, nm)Nature of Substituent
-Br308367Electron-Withdrawing (Inductive)
-H304365Neutral
-OMe321392Electron-Donating
-NMe₂366494Strongly Electron-Donating

These substituent effects are critical in catalysis, where the electronic properties of the ligand can directly influence the catalytic activity of a metal center it coordinates. nih.gov For example, iron complexes with pyridinophane ligands containing EWGs at the 4-position of the pyridine ring showed higher yields in C-C coupling reactions. nih.gov A similar principle applies when substituents are placed on the flanking phenyl rings of this compound, allowing for the rational design of molecules with tailored reactivity for applications in cross-coupling reactions or materials science.

Steric Hindrance from Ortho-Substituted Phenyl Groups

The introduction of substituents at the ortho positions (C2' and C6') of the phenyl rings in this compound can dramatically alter the molecule's conformation and, consequently, its chemical and physical properties. This phenomenon, known as the ortho effect, is primarily driven by steric hindrance. wikipedia.org The presence of bulky groups in close proximity to the pyridine core forces the phenyl rings to twist out of the plane of the central pyridine ring. This increased dihedral angle between the phenyl and pyridine rings has several significant repercussions.

One of the most notable effects of this sterically induced rotation is the disruption of π-conjugation between the aromatic systems. In a planar conformation, the π-orbitals of the phenyl and pyridine rings can overlap, leading to a more delocalized electronic system. However, as the phenyl rings twist, this overlap is diminished, which can influence the molecule's electronic properties, such as its absorption and emission spectra. For instance, a decrease in conjugation typically leads to a blue shift (a shift to shorter wavelengths) in the absorption spectrum.

Furthermore, steric hindrance from ortho-substituents can impact the reactivity of the molecule. For example, in reactions where the nitrogen atom of the pyridine ring acts as a nucleophile or a ligand for a metal center, bulky ortho-groups on the flanking phenyl rings can impede the approach of reactants or metal ions. This steric shielding can lower reaction rates or even alter the course of a reaction. The "ortho effect" is a well-documented phenomenon in substituted benzene (B151609) compounds where steric hindrance can influence acidity, basicity, and reaction regioselectivity. wikipedia.orgmasterorganicchemistry.com

The extent of these steric effects is directly proportional to the size of the ortho-substituent. A comparative study of analogs with varying ortho-substituents, from a small methyl group to a bulky tert-butyl group, would systematically demonstrate the graduated impact of steric hindrance on the molecule's properties.

Ortho-Substituent on Phenyl RingsExpected Dihedral Angle (Pyridine-Phenyl)Expected Impact on π-ConjugationPotential Effect on Reactivity at Pyridine Nitrogen
-H (unsubstituted)SmallerHighLess hindered
-CH₃ (methyl)ModerateModerately reducedModerately hindered
-C(CH₃)₃ (tert-butyl)LargerSignificantly reducedSignificantly hindered

Electronic Effects (Inductive and Resonance) of Modified Phenyl Rings

Beyond steric considerations, the electronic nature of substituents on the phenyl rings plays a pivotal role in modulating the properties of this compound. These electronic influences can be broadly categorized into inductive and resonance effects.

Inductive Effects: Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or trifluoromethyl (-CF₃), and electron-donating groups (EDGs), such as methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂), when attached to the phenyl rings, can alter the electron density of the entire molecule through the σ-bond framework. EWGs pull electron density away from the pyridine ring, making it more electron-deficient. Conversely, EDGs push electron density towards the pyridine ring, increasing its electron density.

Resonance Effects: Substituents with lone pairs of electrons (like -OCH₃ and -N(CH₃)₂) or π-bonds (like -NO₂) can also influence the electron distribution through the π-system of the molecule. This resonance effect is particularly pronounced when the substituents are at the para position of the phenyl rings, as it allows for direct electronic communication with the pyridine core.

These electronic modifications have a profound impact on several molecular properties:

Reactivity: The electron density at the pyridine nitrogen is directly affected. EDGs on the phenyl rings increase the basicity of the pyridine nitrogen, making it a better nucleophile and a stronger ligand for metal coordination. Conversely, EWGs decrease its basicity.

Redox Potential: The ease with which the molecule can be oxidized or reduced is also affected. A more electron-rich system (with EDGs) is generally easier to oxidize, while a more electron-deficient system (with EWGs) is easier to reduce.

Spectroscopic Properties: The electronic nature of the substituents can significantly alter the absorption and fluorescence spectra of the molecule. EDGs tend to cause a red shift (shift to longer wavelengths) in the absorption spectrum, while EWGs often lead to a blue shift.

A systematic study of a series of analogs with different para-substituents on the phenyl rings can provide a clear correlation between the electronic character of the substituent and the resulting properties of the molecule.

Para-Substituent on Phenyl RingsHammett Parameter (σp)Electronic EffectExpected Impact on Pyridine BasicityExpected Impact on Redox Potential (Oxidation)
-N(CH₃)₂-0.83Strong Electron-DonatingIncreasedLower (easier to oxidize)
-OCH₃-0.27Electron-DonatingSlightly IncreasedSlightly Lower
-H0.00NeutralBaselineBaseline
-Cl+0.23Electron-WithdrawingSlightly DecreasedSlightly Higher
-NO₂+0.78Strong Electron-WithdrawingDecreasedHigher (harder to oxidize)

Establishment of Structure-Reactivity and Structure-Property Correlations for this compound and its Derivatives

By systematically analyzing the data from comparative studies of this compound and its derivatives, it is possible to establish robust structure-reactivity and structure-property correlations. These correlations are invaluable for predicting the behavior of new, unsynthesized analogs and for the rational design of molecules with specific, desired functionalities.

Structure-Reactivity Correlations:

A key aspect of structure-reactivity relationships for this class of compounds is the reactivity of the carbon-iodine bond at the C4 position. This bond is a prime site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, which are powerful tools for further functionalization of the pyridine core. The electronic nature of the substituents on the phenyl rings can influence the reactivity of this C-I bond. For instance, electron-withdrawing groups on the phenyl rings can make the pyridine ring more electron-deficient, which may enhance the rate of certain cross-coupling reactions.

Furthermore, as previously discussed, the steric and electronic environment around the pyridine nitrogen, dictated by the substituents on the phenyl rings, will directly correlate with its reactivity as a nucleophile or a ligand. A quantitative relationship can often be established by plotting a measure of reactivity (e.g., reaction rate constant) against a parameter that describes the electronic or steric nature of the substituent (e.g., the Hammett parameter).

Structure-Property Correlations:

Similarly, structure-property correlations can be established for various physical and photophysical properties. For example, a clear correlation can be drawn between the nature of the substituents on the phenyl rings and the molecule's absorption and emission wavelengths, quantum yields, and excited-state lifetimes. These correlations are fundamental for the development of new fluorescent probes, sensors, and materials for optoelectronic applications.

Future Research Directions and Emerging Opportunities for 2,6 Diphenyl 4 Iodopyridine

Exploration of Unconventional Synthetic Pathways and Highly Sustainable Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research will likely focus on moving beyond traditional multi-step syntheses of substituted pyridines, which often involve harsh conditions and generate significant waste. ijarsct.co.in

Key areas of exploration include:

Multicomponent Reactions (MCRs): One-pot reactions that combine three or more reactants to form a complex product in a single step are highly desirable. nih.govbenthamscience.com These methods offer advantages such as reduced solvent usage, shorter reaction times, and higher atom economy. benthamscience.comnih.gov The development of novel MCRs for the direct synthesis of 2,6-Diphenyl-4-iodopyridine and its derivatives from simple precursors is a promising avenue.

Green Catalysis: The use of catalysts that are environmentally friendly and reusable is a key aspect of sustainable chemistry. nih.gov Research into iron-catalyzed cyclizations or the use of solid-supported catalysts and ionic liquids could lead to more sustainable production methods. benthamscience.comrsc.org For instance, zinc(II)-catalyzed solvent-free synthesis of pyridines using alcohols as the primary feedstock presents a sustainable alternative. researchgate.net

Microwave and Ultrasonic-Assisted Synthesis: These techniques can significantly accelerate reaction rates, often leading to higher yields and purer products in shorter times compared to conventional heating methods. nih.govnih.gov Exploring these energy sources for the synthesis of this compound could offer substantial improvements in efficiency.

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can simplify product purification. nih.gov The feasibility of solid-state or melt-phase reactions for the synthesis of this compound warrants investigation.

Sustainable Synthetic ApproachDescriptionPotential Advantages for this compound SynthesisKey Research Focus
Multicomponent Reactions (MCRs)One-pot reactions combining three or more starting materials. nih.govbenthamscience.comIncreased efficiency, reduced waste, shorter reaction times. nih.govDesign of novel MCRs for direct synthesis.
Green CatalysisUse of environmentally friendly and reusable catalysts. nih.govReduced environmental impact, lower costs, easier product purification.Exploration of iron-based catalysts, ionic liquids, and solid-supported catalysts. benthamscience.comrsc.org
Microwave/Ultrasound-Assisted SynthesisApplication of microwave or ultrasonic energy to drive reactions. nih.govFaster reaction rates, higher yields, improved purity. nih.govOptimization of reaction conditions for efficient synthesis.
Solvent-Free ConditionsReactions conducted in the absence of a solvent. nih.govMinimized waste, simplified workup, potential for continuous processing.Investigation of solid-state or melt-phase reaction pathways.

Design and Synthesis of Novel Materials with Precisely Tunable Optoelectronic and Mechanical Properties

The inherent properties of the 2,6-diphenylpyridine (B1197909) scaffold make it an excellent candidate for the development of advanced materials. The phenyl groups contribute to rigidity and thermal stability, while the pyridine (B92270) core offers opportunities for tuning electronic properties. The C4-iodo group serves as a versatile handle for further functionalization.

Future research will focus on the rational design and synthesis of new materials where the optoelectronic and mechanical properties can be precisely controlled. researchgate.netresearchgate.net This can be achieved by:

Systematic Functionalization: Introducing various substituents onto the phenyl rings and the pyridine core to modulate the electronic and steric properties of the molecule. researchgate.net For instance, electron-donating or electron-withdrawing groups can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the material's absorption and emission characteristics. acs.org

Polymerization: Incorporating the this compound moiety into polymer backbones to create materials with enhanced mechanical strength, flexibility, and processability. researchgate.netrsc.org The pyridine unit can improve solubility and thermal stability. researchgate.net

Computational Modeling: Utilizing theoretical calculations to predict how structural modifications will impact the material's properties, allowing for a more targeted and efficient design process.

Property to be TunedDesign StrategyExpected OutcomePotential Application
Optoelectronic Properties (e.g., band gap, fluorescence)Introduction of electron-donating/withdrawing groups on phenyl rings or pyridine core.Control over absorption and emission wavelengths, quantum yield.Organic light-emitting diodes (OLEDs), sensors, solar cells.
Mechanical Properties (e.g., strength, flexibility)Incorporation into polymer backbones (e.g., polyimides, polyesters). researchgate.netacs.orgEnhanced tensile strength, toughness, and processability. rsc.orgHigh-performance plastics, flexible electronics, coatings.
Thermal StabilityCreation of wholly aromatic polymer structures. rsc.orgIncreased decomposition temperatures and glass transition temperatures. rsc.orgMaterials for high-temperature applications.
SolubilityIntroduction of polar groups or incorporation into copolymers. researchgate.netImproved processability from solution.Solution-processed electronic devices, printable materials.

Integration into Hybrid Material Systems and Nanoscale Architectures

A significant area of future research lies in the integration of this compound into more complex material systems. This involves moving beyond single-component materials to create hybrid and nanoscale architectures with emergent properties.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom can act as a coordination site for metal ions, making this compound and its derivatives excellent candidates for linkers in the construction of MOFs. The properties of these MOFs, such as porosity, catalytic activity, and luminescence, could be tuned by modifying the pyridine-based linker. rsc.org

Coordination Polymers: Similar to MOFs, coordination polymers can be formed through the self-assembly of metal ions and organic ligands. The use of this compound as a ligand could lead to novel one-, two-, or three-dimensional coordination polymers with interesting magnetic or electronic properties. rsc.org

Functionalized Nanoparticles: The compound can be used to functionalize the surface of nanoparticles (e.g., gold, silica (B1680970), carbon nanotubes), imparting new properties to the nanomaterials. acs.org For example, pyridine-functionalized carbon nanotubes have been explored for their catalytic activity. acs.org

Self-Assembled Monolayers (SAMs): The ability to form ordered structures on surfaces is crucial for many applications in electronics and sensing. Research into the self-assembly of this compound derivatives on various substrates could lead to the development of novel functional surfaces.

Applications in Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, better process control, higher yields, and the potential for automation. The synthesis of this compound and its subsequent transformations are well-suited for this transition.

Flow Synthesis of the Core Structure: Developing a continuous flow process for the synthesis of the this compound scaffold itself would enable a more efficient and scalable production.

Automated Derivatization: The C4-iodo group is an ideal handle for a variety of cross-coupling reactions. An automated flow platform could be developed to rapidly synthesize a library of derivatives by reacting this compound with a range of coupling partners. This would greatly accelerate the discovery of new materials and bioactive molecules. nih.gov

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating intermediates. This can significantly reduce waste and processing time.

Expanding the Scope of Catalytic Transformations and Enantioselective Processes

The iodine atom at the C4 position of this compound makes it a valuable substrate for a wide range of catalytic cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. nih.gov Future research will focus on expanding the scope of these transformations and developing novel catalytic methods.

Novel Cross-Coupling Reactions: Exploring new types of cross-coupling reactions to introduce a wider variety of functional groups at the C4 position will be a key area of research.

Enantioselective Catalysis: The development of catalytic methods for the enantioselective functionalization of the pyridine ring or the phenyl groups would open up new possibilities for the synthesis of chiral materials and catalysts. researchgate.netnih.govacs.orgacs.org This could involve the use of chiral catalysts to control the stereochemistry of reactions at or near the pyridine core. rsc.org

C-H Functionalization: Direct functionalization of the C-H bonds on the phenyl rings or the pyridine core is a highly atom-economical approach to creating new derivatives. nih.gov Developing selective catalytic methods for C-H activation would provide a powerful tool for modifying the this compound scaffold.

Advanced In-Situ Spectroscopic Characterization During Reactions and Processes

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and developing new ones. Advanced in-situ spectroscopic techniques, which allow for the monitoring of reactions as they occur, will play a vital role in this endeavor.

Reaction Monitoring: Techniques such as in-situ Infrared (IR) and Raman spectroscopy can be used to track the concentrations of reactants, intermediates, and products in real-time. acs.orgacs.orgbohrium.comresearchgate.net This information can be used to elucidate reaction pathways and identify potential bottlenecks.

Catalyst Characterization: In-situ spectroscopy can provide valuable insights into the structure and behavior of catalysts under reaction conditions. This can help in understanding how catalysts function and in designing more efficient catalytic systems.

Process Analytical Technology (PAT): The integration of in-situ spectroscopic tools into continuous flow and automated synthesis platforms will be essential for real-time process monitoring and control, ensuring consistent product quality and optimizing reaction conditions.

Application of Artificial Intelligence and Machine Learning for Rational Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of materials science and drug discovery. youtube.com These powerful computational tools can be applied to accelerate the design and discovery of new molecules and materials based on the this compound scaffold.

Predictive Modeling: ML models can be trained on existing data to predict the properties of new, virtual derivatives of this compound. acs.orgnih.govacs.org This allows for the rapid screening of large chemical spaces to identify candidates with desired optoelectronic, mechanical, or biological properties. ijfmr.comnih.govresearchgate.netnih.gov

Inverse Design: AI algorithms can be used for "inverse design," where the desired properties are specified, and the algorithm generates a molecular structure that is predicted to have those properties.

Reaction Optimization: ML can be used to optimize reaction conditions by analyzing large datasets of experimental results. This can lead to the discovery of optimal catalysts, solvents, and temperature profiles for the synthesis of this compound and its derivatives.

Automated Synthesis and Discovery: The integration of AI and ML with automated synthesis platforms could create closed-loop systems where new molecules are designed, synthesized, and tested in a fully automated fashion, dramatically accelerating the pace of discovery.

Interdisciplinary Research Areas and Synergistic Collaborations for Broader Impact

The future of this compound research lies in its integration into multidisciplinary projects that leverage its distinct chemical properties. The presence of the iodine atom, the phenyl rings, and the nitrogen-containing pyridine ring creates a molecule with significant potential for collaborative exploration in materials science, medicinal chemistry, and catalysis.

Materials Science and Organic Electronics: The rigid, aromatic structure of this compound makes it an attractive candidate for the development of novel organic materials with tailored electronic and photophysical properties. Collaborative efforts between synthetic chemists and materials scientists could lead to the creation of:

Organic Light-Emitting Diodes (OLEDs): By functionalizing the phenyl rings or substituting the iodine atom, new derivatives with tunable emission colors and improved quantum efficiencies could be synthesized. Collaboration with physicists and engineers would be crucial for device fabrication and characterization.

Organic Photovoltaics (OPVs): The electron-deficient nature of the pyridine ring, combined with the potential for π-π stacking interactions, makes this scaffold suitable for designing new acceptor materials in OPVs. Joint projects with experts in solar cell technology would be essential to evaluate their performance.

Chemical Sensors: The pyridine nitrogen can act as a binding site for metal ions or other analytes, while the photophysical properties of the molecule could be modulated upon binding. This opens avenues for the development of fluorescent or colorimetric sensors. Collaboration with analytical chemists and environmental scientists would be key to identifying target analytes and testing sensor performance.

Medicinal Chemistry and Drug Discovery: Pyridine-containing compounds are prevalent in a wide array of pharmaceuticals due to their ability to engage in hydrogen bonding and other key biological interactions. nih.gov The 2,6-diphenyl substitution pattern provides a specific three-dimensional architecture that can be further modified to target various biological macromolecules. Synergistic collaborations between medicinal chemists, biologists, and pharmacologists are poised to explore:

Anticancer Agents: The flat, aromatic surface of the molecule suggests potential for DNA intercalation or inhibition of enzymes like topoisomerases. The iodine atom also presents an opportunity for the development of radiolabeled imaging agents or therapeutics.

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The this compound scaffold could be decorated with various functional groups to target the ATP-binding site of specific kinases implicated in diseases like cancer and inflammation.

Antimicrobial Drug Development: The structural motif can be explored for its potential to disrupt bacterial cell wall synthesis or other essential microbial processes.

Catalysis and Organic Synthesis: The iodine atom in this compound is a key functional handle for a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules. Collaborations between organic synthesis experts and computational chemists could lead to:

Supramolecular Chemistry: The rigid structure and potential for non-covalent interactions (such as halogen bonding from the iodine atom) make this compound an interesting building block for the construction of self-assembling supramolecular architectures with applications in areas like drug delivery and materials science. nih.govnih.gov

A summary of potential interdisciplinary research areas and the roles of different collaborators is presented in the table below.

Research AreaKey CollaboratorsPotential Applications
Materials Science Synthetic Chemists, Materials Scientists, Physicists, EngineersOLEDs, OPVs, Chemical Sensors
Medicinal Chemistry Medicinal Chemists, Biologists, PharmacologistsAnticancer Agents, Kinase Inhibitors, Antimicrobial Drugs
Catalysis & Synthesis Organic Chemists, Computational Chemists, Supramolecular ChemistsNovel Ligands, Complex Molecule Synthesis, Supramolecular Assemblies

The continued exploration of this compound at the intersection of these disciplines will undoubtedly lead to exciting discoveries and innovative technologies with a broad and lasting impact.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.